Pelecopan

Catalog No.
S12864284
CAS No.
2378380-49-3
M.F
C23H19FN2O4
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pelecopan

CAS Number

2378380-49-3

Product Name

Pelecopan

IUPAC Name

2-[2-[[7-[2-(aminomethyl)-3-fluoro-4-pyridinyl]-1-benzofuran-5-yl]methoxy]phenyl]acetic acid

Molecular Formula

C23H19FN2O4

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C23H19FN2O4/c24-22-17(5-7-26-19(22)12-25)18-10-14(9-16-6-8-29-23(16)18)13-30-20-4-2-1-3-15(20)11-21(27)28/h1-10H,11-13,25H2,(H,27,28)

InChI Key

AUARNXJEAZFQCQ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)OCC2=CC(=C3C(=C2)C=CO3)C4=C(C(=NC=C4)CN)F

Pelecopan is an orally bioavailable inhibitor of complement factor D (FD; CFD), a serine protease that cleaves complement factor B, with potential complement system inhibiting activity. Upon oral administration, pelecopan targets, binds to and blocks the activity of FD, thereby inhibiting the cleavage of complement factor B into Ba and Bb in the alternative pathway of the complement cascade. This inhibits FD-mediated signaling and the activation of the alternative complement pathway (ACP), blocks complement-mediated hemolysis in paroxysmal nocturnal hemoglobinuria (PNH) and prevents ACP-induced tissue damage. FD plays a key role in the activation of the ACP.

Pelecopan BCX9930 complement factor D inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Preclinical Profile

Pelecopan (BCX9930) is a small molecule drug that acts as a potent, selective, and orally active inhibitor of complement factor D (CFD), a serine protease critical for the activation and amplification of the alternative pathway (AP) of the complement system [1] [2]. By inhibiting factor D, this compound blocks the cleavage of factor B bound to C3b, preventing the formation of the C3 convertase (C3bBb) and subsequent amplification of the complement cascade [1]. This action controls both intravascular and extravascular hemolysis, which is particularly relevant in paroxysmal nocturnal hemoglobinuria (PNH) and other AP-mediated diseases [2].

The following diagram illustrates the role of factor D in the complement system's alternative pathway and the site of inhibition by this compound.

G C3b C3b C3bBb C3bBb (C3 Convertase) C3b->C3bBb  Binds FactorB FactorB FactorB->C3bBb  Binds FactorD FactorD FactorD->C3bBb  Cleaves & Activates C3 C3 C3bBb->C3  Cleaves C3a ...C3a... C3->C3a C3b_New ...more C3b (Amplification Loop) C3->C3b_New  Feedback Loop This compound This compound This compound->FactorD  Inhibits

The table below summarizes key preclinical biochemical and cellular activity data for this compound.

Assay Description IC₅₀ Value Citation
Inhibition of purified human factor D 14.3 nM [1] [3]
Inhibition of factor B cleavage bound to C3b 28.1 nM [1]
Inhibition of AP-mediated hemolysis (rabbit erythrocytes) 29.5 nM [1] [4]
Suppression of C3 fragment deposition on PNH erythrocytes 39.3 nM [2]
Selectivity: IC₅₀ against other serine proteases (e.g., thrombin, FXa) >28 μM [2]

Clinical Development and Pharmacokinetics

This compound has been evaluated in clinical trials for several complement-mediated conditions, including paroxysmal nocturnal hemoglobinuria (PNH), C3 glomerulopathy, and IgA nephropathy [5] [6]. However, its highest development phase was Phase 2, and it has since been discontinued for all indications [5] [6].

A first-in-human, randomized, placebo-controlled study in healthy participants established the foundational safety, pharmacokinetic (PK), and pharmacodynamic (PD) profile [7]. The key findings are summarized below.

Parameter Findings
Dosing Single (10-2000 mg) and multiple doses (50-500 mg Q12h; 1000-2000 mg Q24h)
Plasma Exposure Approximately dose-proportional
Effective Half-life (t₁/₂) 6.45 - 7.75 hours (at steady state with Q12h dosing)
Time to Max Concentration (Tₘₐₓ) Similar across all doses
PD Effect Rapid, potent, dose-dependent AP inhibition. Doses ≥200 mg Q12h achieved >98% suppression of AP activity over the full dosing interval.
Safety Safe and generally well-tolerated; no clinically significant dose-related trends in adverse events

A proof-of-concept study in PNH patients with an inadequate response to C5 inhibitors (e.g., eculizumab or ravulizumab) demonstrated the potential clinical benefit of this compound [8]. The study showed that adding this compound (200-500 mg BID) to a C5 inhibitor for 28 days resulted in:

  • Increase in mean hemoglobin levels from 8.9 g/dL to 12.3 g/dL [8].
  • Decrease in absolute reticulocyte count (ARC), indicating reduced bone marrow stress [8].
  • Reduced transfusion requirements [8].
  • Improved patient-reported fatigue scores [8].
  • The most common drug-related adverse events were self-limited rash and dizziness [8].

Experimental Protocols from Key Studies

For research purposes, here are the methodologies from several critical experiments.

In Vitro Protocol: Inhibition of AP-Mediated Hemolysis [1]

  • Objective: To determine the IC₅₀ of this compound for inhibiting complement-mediated hemolysis of rabbit red blood cells (rRBCs).
  • Method: rRBCs were chosen as they are susceptible to human complement AP. rRBCs were incubated with 2.5% normal human serum (NHS) in veronal-buffered saline (VBS) containing various concentrations of this compound.
  • Controls: Background hemolysis (VBS only) and 100% hemolysis (water).
  • Procedure: The reaction mixture was incubated at 37°C for 30 minutes, centrifuged, and the absorbance of the supernatant was measured at 412 nm. The percentage hemolysis was calculated and plotted against the inhibitor concentration to determine the IC₅₀.

In Vivo Protocol: Pharmacodynamics in Primates [2]

  • Objective: To evaluate the ex vivo AP inhibitory activity of this compound in non-human primates.
  • Model: Rhesus monkeys.
  • Dosing: this compound was administered orally at 100 mg and 200 mg twice daily (BID).
  • Sample Collection: Blood samples were collected at predetermined time points post-dosing.
  • Analysis: Serum AP activity was measured using an ELISA-based assay that quantifies the deposition of C3b fragments on a specific activating surface. The results demonstrated that this compound completely suppressed AP activity in serum.

Clinical Protocol: First-in-Human Study Design [7]

  • Trial Design: Randomized, double-blind, placebo-controlled study.
  • Participants: 152 healthy participants (122 received BCX9930, 30 received placebo).
  • Cohorts: Seven single-dose cohorts (10-2000 mg) and eight multiple-dose cohorts (50-500 mg Q12h; 1000-2000 mg Q24h).
  • Endpoints:
    • Safety & Tolerability: Clinical and laboratory monitoring, adverse events.
    • Pharmacokinetics (PK): Plasma concentrations measured using validated liquid chromatography-dual mass spectrometry.
    • Pharmacodynamics (PD): AP activity assessed using multiple functional assays.

Interpretation and Research Implications

The data on this compound demonstrates that oral inhibition of complement factor D is a viable therapeutic strategy for controlling the alternative pathway. Its ability to address both intravascular and extravascular hemolysis positioned it as a promising candidate for PNH, particularly for patients with an inadequate response to C5 inhibitors [8]. Despite its discontinuation, the compound remains a valuable tool for understanding complement biology and serves as a benchmark for other factor D inhibitors in development.

References

what is Pelecopan mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Pelecopan exerts its effect by targeting complement factor D (FD), a serine protease that plays a critical role in the alternative complement pathway [1] [2].

  • Target: Complement Factor D (a serine protease) [1] [2]
  • Primary Action: Potent and selective inhibition of Factor D [1] [3]
  • Pathway Affected: Alternative Pathway (AP) of the complement system [2]
  • Key Biological Outcome: Prevents both intravascular and extravascular hemolysis in Paroxysmal Nocturnal Hemoglobinuria (PNH) and suppresses the accumulation of C3 fragments on PNH erythrocytes [1] [3] [2]

The diagram below illustrates how this compound inhibits the alternative complement pathway:

g Start Pathogen/Cell Surface C3 C3(H₂O) Start->C3 Spontaneous hydrolysis FBB Factor B C3->FBB Binds Factor B C3bBb C3 Convertase (C3bBb) FBB->C3bBb FD Cleaves Factor B Amplification Amplification Loop (More C3b Generation) C3bBb->Amplification Activates More C3 Lysis Cell Lysis Amplification->Lysis Inhibitor This compound (BCX-9930) FD Complement Factor D (FD) Inhibitor->FD Inhibits FD->C3bBb Required for formation

This compound inhibits Factor D, blocking the formation of C3 convertase and the alternative complement pathway amplification loop. [1] [2]

Quantitative Pharmacological Data

The tables below summarize key quantitative data from experimental findings.

Table 1: In Vitro Potency and Selectivity of this compound

Assay / Parameter Measured Value (IC₅₀) Experimental Context / Notes
Factor D Inhibition 14.3 nM Against purified human factor D [1] [3] [2].
Proteolytic Activity 28.1 nM Against factor B bound to C3b [1] [3].
AP-mediated Hemolysis 29.5 nM In rabbit erythrocytes [1] [3] [2].
C3 Fragment Suppression 39.3 nM On PNH erythrocytes [2].
Serine Protease Selectivity >28 µM to >50 µM No significant inhibition of thrombin, activated protein C, tissue plasminogen activator, trypsin, activated factor X, or activated factor XII [2].

Table 2: In Vivo/Ex Vivo Efficacy and Physicochemical Properties

Category Parameter Details
Ex Vivo Efficacy Model & Result In rhesus monkeys; 100 and 200 mg PO, twice daily completely suppressed Alternative Pathway (AP) activity in serum [2].
Physicochemical Properties Molecular Formula C₂₃H₁₉FN₂O₄ [1] [4] [5].
Molecular Weight 406.41 g/mol [1] [5] [3].
CAS Registry No. 2378380-49-3 [1] [4] [5].

Experimental Evidence Summary

Research indicates this compound's potential in diseases driven by the alternative complement pathway.

  • Paroxysmal Nocturnal Hemoglobinuria (PNH): this compound prevents hemolysis of PNH red blood cells by inhibiting the complement cascade at the level of Factor D [1] [2].
  • C3 Glomerulopathy: The drug reached Phase 2 clinical trials for this condition [4].
  • IgA Nephropathy: Development was also pursued for this indication, but the drug's highest development phase for PNH, IgA Nephropathy, and other listed conditions is now Discontinued [6] [4].

Research and Development Status

This compound is designated as a New Molecular Entity and is an orally administered small molecule [6] [4]. As of early 2025, its highest development phase for several indications, including PNH, is listed as Discontinued [6] [4]. It is currently available for research use only from chemical suppliers [1] [5] [3].

References

Pelecopan exploratory research in complement system

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Quantitative Data

The table below summarizes the key quantitative data for Pelecopan (BCX9930) from recent research publications.

Assay / Parameter Value (IC₅₀) Context & Significance
Inhibition of Purified Human Factor D [1] [2] 14.3 nM Demonstrates direct, highly potent binding to and inhibition of the primary target.
AP-mediated Hemolysis (Rabbit Erythrocytes) [1] [2] 29.5 nM Shows potent activity in preventing complement-driven rupture of red blood cells.
Inhibition of C3b-bound Factor B Cleavage [1] [2] 28.1 nM Confirms mechanism by blocking a key step in the alternative pathway amplification loop.
Suppression of C3 Fragment Deposition (PNH Erythrocytes) [1] 39.3 nM Indicates prevention of extravascular hemolysis, a major clinical issue in PNH.
Selectivity (vs. Thrombin, Trypsin, etc.) [1] >28 µM Confirms high selectivity, suggesting a lower risk of off-target effects.
In Vivo Efficacy (Rhesus Monkeys) [1] Complete suppression 100-200 mg, PO, twice daily completely suppressed alternative pathway activity in serum.

Mechanism of Action and Experimental Analysis

This compound is designed to specifically inhibit the alternative pathway (AP) of the complement system. Here is a detailed breakdown of its mechanism and the experimental methods used to characterize it.

Target and Mechanism
  • Target: Complement Factor D (FD) [1] [2]. Factor D is a serine protease that is essential for the activation and amplification of the alternative complement pathway [3].
  • Pathway: The alternative pathway is one of the three complement activation pathways (the others being the classical and lectin pathways) [3]. It is continuously active at a low level and provides a rapid amplification loop for all complement pathways.
  • Mechanical Effect: By inhibiting Factor D, this compound prevents the cleavage of factor B bound to C3b. This action halts the formation of the C3 convertase (C3bBb), which is the central enzyme of the alternative pathway amplification loop [1] [2]. Inhibiting this step prevents both intravascular hemolysis (destruction of RBCs within blood vessels) and extravascular hemolysis (removal of C3-tagged RBCs by the spleen and liver) in PNH [1].

The following diagram illustrates the position of this compound's target within the complement cascade.

G Classical Classical/ Lectin Pathway C3b C3b Classical->C3b Generates C3 Native C3 C3->C3b Spontaneous Hydrolysis FactorB Factor B C3b->FactorB Binds FactorD Factor D FactorB->FactorD Substrate for C3Convertase C3 Convertase (C3bBb) FactorD->C3Convertase Forms C3Convertase->C3b Cleaves C3 to Generate More C3b Amplification Amplification Loop & Downstream Effects C3Convertase->Amplification This compound This compound (BCX9930) This compound->FactorD Inhibits

This compound inhibits Factor D, blocking the formation of the C3 convertase and the amplification of the complement cascade. [1] [3]

Key Experimental Protocols and Models

The data in the summary table were generated using standard and specialized immunological and pharmacological assays:

  • Enzyme Inhibition Assays: The IC₅₀ against purified human factor D (14.3 nM) was determined using assays measuring the inhibition of its proteolytic activity [1] [2].
  • Cell-based Hemolysis Assays: The activity in preventing complement-mediated red blood cell lysis (IC₅₀ = 29.5 nM) was measured using rabbit erythrocytes in human serum, which are particularly sensitive to the alternative pathway [1] [2].
  • C3 Deposition Assay: The inhibition of C3 fragment accumulation on the surface of PNH erythrocytes (IC₅₀ = 39.3 nM) was quantified using flow cytometry or similar methods to measure cell-bound fluorescence or radioactivity [1].
  • Selectivity Profiling: To confirm specificity, this compound was tested against a panel of other serine proteases (e.g., thrombin, trypsin) at much higher concentrations (>28 µM) and showed no significant inhibition [1].
  • In Vivo Pharmacodynamics: The effect of oral administration on AP activity was evaluated in rhesus monkeys. Blood samples were collected at various time points after dosing, and the functional activity of the alternative pathway in the serum was measured using a hemolytic assay [1].

Chemical and Preclinical Profile

  • CAS Number: 2378380-49-3 [2] [4]
  • Chemical Formula: C₂₃H₁₉FN₂O₄ [2] [4]
  • Molecular Weight: 406.41 g/mol [2] [4]
  • Solubility: ≥100 mg/mL in DMSO (~246 mM) [2]. For in vivo studies, it can be formulated in vehicles such as 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline [2].
  • Storage: As a powder at -20°C for long-term stability; solutions in DMSO are stable for up to 6 months at -80°C [2] [4].

Research Context and Limitations

References

Pelecopan paroxysmal nocturnal hemoglobinuria research

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Key Data

The table below summarizes the core technical information for Pelecopan based on the search results.

Property Description
Generic Name This compound (also known as BCX 9930) [1]
Developer BioCryst Pharmaceuticals [2] [1] [3]
Mechanism of Action Potent, selective, and orally bioactive inhibitor of complement factor D (CFD) [3]
Drug Class Small molecule [1] [3]
Molecular Formula C₂₃H₁₉FN₂O₄ [3]
CAS Number 2378380-49-3 [3]
Highest Development Phase for PNH Discontinued (Was in Phase 2) [2] [1]
Reported IC₅₀ (Human Factor D) 14.3 nM [3]
Reported IC₅₀ (Hemolysis of PNH cells in vitro) 29.5 nM (in rabbit erythrocytes) [3]

Mechanism of Action and Signaling Pathway

This compound acts on the alternative pathway (AP) of the complement system. The following diagram illustrates its targeted site and the broader PNH treatment landscape.

G ComplementSystem Complement System Activation AlternativePathway Alternative Pathway (AP) ComplementSystem->AlternativePathway ClassicalLectinPathway Classical/Lectin Pathway ComplementSystem->ClassicalLectinPathway FactorD Factor D AlternativePathway->FactorD C3Convertase C3 Convertase (C3bBb) C5Activation C5 Activation C3Convertase->C5Activation FactorD->C3Convertase Activates This compound This compound (BCX 9930) This compound->FactorD Inhibits MAC Membrane Attack Complex (MAC) C5Activation->MAC PNHCellLysis PNH Red Blood Cell Lysis MAC->PNHCellLysis ProximalInhibitors Proximal Complement Inhibitors (e.g., Iptacopan, Danicopan) ProximalInhibitors->C3Convertase Inhibit TerminalInhibitors Terminal Complement Inhibitors (e.g., Eculizumab, Ravulizumab) TerminalInhibitors->C5Activation Inhibit

Figure 1: Complement inhibition pathway in PNH, showing this compound's mechanism as a Factor D inhibitor.

Development Status and Context

According to the search results, this compound's development for PNH has been discontinued [1]. While it was once in a Phase 2 study to assess long-term safety as a monotherapy [2], it is no longer active in the clinical pipeline for this disease.

The PNH treatment landscape has advanced significantly with other complement inhibitors:

  • Proximal Complement Inhibitors: The field has moved forward with other oral Factor B inhibitors (e.g., Iptacopan, approved in 2024) and Factor D inhibitors (e.g., Danicopan) [2] [4].
  • Terminal Complement Inhibitors: C5 inhibitors like Eculizumab and Ravulizumab have been the standard of care [4].

References

The Alternative Complement Pathway and Its Dysregulation

Author: Smolecule Technical Support Team. Date: February 2026

The alternative pathway (AP) is a critical component of the innate immune system, serving as a first-line defense against pathogens [1]. Unlike the classical pathway, it can be activated without antibodies, directly on microbial surfaces, foreign materials, or damaged tissues [2].

A unique feature of the AP is its constant, low-level activation in plasma via a process known as "tick-over" [3] [4]. This involves the spontaneous hydrolysis of a thioester bond in the central complement protein C3, forming C3(H₂O) [4]. This molecule can then bind to factor B (FB), which is cleaved by factor D (FD) to form the initial "fluid-phase" C3 convertase (C3(H₂O)Bb) [2]. This convertase cleaves more C3 into C3a and C3b, amplifying the response [2]. Properdin stabilizes this convertase, and the addition of another C3b molecule forms the C5 convertase, initiating the formation of the Membrane Attack Complex (MAC) [2].

The following diagram illustrates this activation and amplification cycle, highlighting the key role of Factor D.

G C3 C3 (Native) C3_H2O C3(H₂O) (Spontaneously hydrolyzed) C3->C3_H2O Spontaneous Tick-Over FB Factor B (FB) C3_H2O->FB Binds FD Factor D (FD) FB->FD Substrate for C3_convertase Initial C3 Convertase C3(H₂O)Bb FD->C3_convertase Cleaves FB to Bb Forms C3b C3b (Active) C3_convertase->C3b Cleaves C3 Amplification Amplification C3 Convertase C3bBbP C3b->Amplification Binds FB & FD Amplification->C3b Amplification Loop Generates more C3b Properdin Properdin (P) Properdin->Amplification Stabilizes

To prevent damage to host cells, the AP is tightly controlled by regulatory proteins like Factor H (FH) and membrane cofactor protein (MCP/CD46) [2] [4]. Dysregulation of this delicate balance, often due to genetic or acquired defects in these regulators, is implicated in several diseases [4]. In IgAN, the AP is the major pathway responsible for complement activation driven by deposited immune complexes, leading to kidney inflammation and damage [5].

Experimental Approaches for Investigating AP Inhibitors

A recent study detailed a sophisticated method to delineate the mechanism of action of novel complement inhibitors like Pelecopan [6]. This approach is crucial for drug discovery.

  • Core Technique: Bio-layer interferometry (BLI) was used to physically uncouple each step of the alternative pathway in an in vitro reconstituted system [6].
  • Key Advantage: This method allows researchers to determine the precise kinetic signature and step at which an inhibitor acts, which is complex for molecules targeting central components like C3/C3b that are involved in multiple stages of the cascade [6].
  • Application: The study used this platform to determine the full mechanism of action of known and novel C3 inhibitors, demonstrating its utility for screening and characterizing drugs such as factor D inhibitors [6].

Preclinical evidence for targeting factor D comes from animal studies. For instance, research in traumatic brain injury (TBI) models showed that a monoclonal anti-factor B antibody significantly inhibited AP activity, attenuated neuroinflammation, and reduced neuronal cell death [7]. This underscores the therapeutic potential of targeting the AP at the level of the C3 convertase.

Therapeutic Landscape and Future Directions

Targeting the alternative pathway, and specifically factor D, is a promising strategy for treating complement-mediated diseases. The table below summarizes other complement-targeting therapies in development for IgAN, highlighting the different nodes of intervention.

Drug/Target Mechanism of Action Clinical Trial Context (for IgAN)
This compound (Factor D) Inhibits the AP at the level of the C3 convertase [5] Ongoing trials [5]
Ionis-FB-LRX (Factor B) Inhibits the AP at the level of the C3 convertase [5] Ongoing trials [5]
Pegcetacoplan (C3) Broad inhibition of all pathways at C3 level [5] Ongoing trials [5]
Vemircopan (Factor D) Inhibits the AP at the level of the C3 convertase [5] Ongoing trials [5]
Avacopan (C5a Receptor 1) Blocks the anaphylatoxin receptor [5] Ongoing trials [5]

The ongoing clinical trials for this compound and other complement inhibitors represent a significant shift towards targeting the underlying pathophysiology of diseases like IgAN [5]. A key future challenge will be determining whether these therapies should be selected based on individual patient biomarkers, such as specific complement deposition patterns in kidney biopsies [5].

References

Summary of Pelecopan's In Vitro Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

Assay Description Target / Process Measured IC₅₀ Value Key Finding / Selectivity
Enzyme Inhibition [1] Pure human complement factor D 14.3 nM Highly potent and selective inhibition of the primary target [1] [2].
Enzyme Inhibition [1] Proteolytic activity of factor D against C3b-bound factor B 28.1 nM Inhibits a key step in the alternative pathway (AP) amplification loop [1].
Functional Hemolysis Assay [1] AP-mediated hemolysis of rabbit erythrocytes 29.5 nM Demonstrates potent functional activity in a cell-based system [1] [2].
C3 Fragment Deposition Assay [2] C3 fragment buildup on PNH erythrocytes 39.3 nM Prevents the extravascular hemolysis characteristic of PNH [2].
Selectivity Panel [2] Various human serine proteases (e.g., thrombin, activated factor X) >28 µM to >50 µM Shows high selectivity, as IC₅₀ values against non-target enzymes are over 1000-fold higher [2].

Experimental Protocols for Key Assays

Based on the available information, here are the methodologies for the core assays used to characterize Pelecopan.

Factor D Enzyme Inhibition Assay
  • Objective: To measure the direct inhibition of purified human complement factor D enzyme activity [1].
  • Principle: The assay quantifies the proteolytic activity of factor D. Inhibition of this activity prevents the downstream steps of the complement cascade.
  • Procedure:
    • Reaction Setup: Incubate purified human factor D with the substrate (C3b-bound factor B) in an appropriate buffer [1].
    • Compound Addition: Add this compound at various concentrations to the reaction mixture.
    • Incubation & Measurement: Allow the enzymatic reaction to proceed and measure the rate of substrate cleavage. The IC₅₀ value (14.3 nM) is calculated from the concentration-response curve of the inhibitor [1].
Alternative Pathway (AP)-Mediated Hemolysis Assay
  • Objective: To evaluate the functional inhibitory activity of this compound in a cell-based system that models the disease pathology [1].
  • Principle: Rabbit red blood cells are susceptible to lysis by the human alternative complement pathway in serum. Inhibition of factor D prevents this lysis.
  • Procedure:
    • Cell Preparation: Isolate and wash rabbit erythrocytes [1].
    • Serum Source: Use human serum as a source of complement proteins.
    • Treatment and Incubation: Incubate the erythrocytes with human serum in the presence of serially diluted this compound.
    • Data Analysis: Measure the hemolysis, typically by the release of hemoglobin. The IC₅₀ value (29.5 nM) represents the concentration of this compound that provides 50% inhibition of hemolysis [1].
C3 Fragment Deposition Assay on PNH Erythrocytes
  • Objective: To assess the ability of this compound to prevent the opsonization of PNH erythrocytes with C3 fragments, a key process in extravascular hemolysis [2].
  • Principle: In PNH, erythrocytes lacking CD55 and CD59 are susceptible to C3 fragment deposition upon AP activation, marking them for destruction.
  • Procedure:
    • Cell Source: Use PNH erythrocytes, which are deficient in complement regulatory proteins [2].
    • Activation and Inhibition: Activate the alternative complement pathway in the presence of the cells and varying concentrations of this compound.
    • Detection: Use a labeled antibody to detect the deposited C3 fragments on the cell surface via flow cytometry or similar methods.
    • Data Analysis: Calculate the IC₅₀ value (39.3 nM) from the concentration-dependent reduction in C3 fragment deposition [2].

Mechanism of Action and Signaling Pathway

This compound acts by selectively inhibiting complement factor D, a serine protease that is a crucial component of the alternative pathway (AP) of the complement system [1] [2]. The diagram below illustrates this mechanism and the logical workflow of the key assays.

pelecopan_mechanism Initiation Alternative Pathway Initiation (C3b) FactorD Factor D Initiation->FactorD Convertase C3 Convertase (C3bBb) Formation & Amplification FactorD->Convertase Cleaves Factor B Assay1 Enzyme Inhibition Assay (IC₅₀ = 14.3 nM) FactorD->Assay1 Opsonization C3b Opsonization & Hemolysis Convertase->Opsonization Amplification Loop Assay2 Hemolysis Assay (IC₅₀ = 29.5 nM) Convertase->Assay2 Assay3 C3 Deposition Assay (IC₅₀ = 39.3 nM) Opsonization->Assay3 This compound This compound (BCX9930) This compound->FactorD Inhibits

This compound inhibits factor D, blocking the alternative complement pathway and its functional outputs, which are measured by specific assays.

Interpretation and Research Application

  • Data Correlation: The consistent nanomolar-range IC₅₀ values across different assay types demonstrate this compound's potent and robust biological activity, confirming target engagement and functional efficacy [1] [2].
  • Selectivity: The high selectivity over other serine proteases indicates a clean safety profile for in vitro systems and reduces the likelihood of off-target effects in later-stage experiments [2].
  • Assay Selection:
    • For primary high-throughput screening (HTS), the Factor D Enzyme Inhibition Assay is most suitable.
    • For functional and disease-relevant context, the Hemolysis and C3 Deposition Assays are critical for confirming efficacy in models of PNH and other AP-mediated diseases.

References

Pelecopan small molecule inhibitor properties

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Biological Activity & Protocols

Pelecopan has been characterized through several key in vitro assays. The table below outlines its primary biological activities and experimental details.

Assay Description IC₅₀ / Activity Additional Experimental Context
Proteolytic activity against C3b-bound factor B [1] 28.1 nM Inhibits the cleavage of factor B in the alternative C3 convertase (C3bBb) complex.
Inhibition of pure human factor D [2] [1] 14.3 nM Demonstrates direct, potent, and selective inhibition of the complement factor D serine protease.
Prevention of hemolysis of PNH cells [1] 29.5 nM (in rabbit erythrocytes) Prevents complement-mediated intravascular hemolysis, which is key in Paroxysmal Nocturnal Hemoglobinuria (PNH).
Prevention of C3 fragment accumulation [1] Prevents buildup in vitro Acts on PNH erythrocytes to prevent extravascular hemolysis.
Detailed Experimental Protocol

The following is a generalized protocol for the factor D inhibition assay, based on the data from the search results [1].

  • Objective: To determine the IC₅₀ of this compound against human complement factor D.
  • Principle: The assay measures the ability of this compound to inhibit factor D's proteolytic cleavage of its natural substrate, factor B, when it is bound to C3b.
  • Key Reagents:
    • Purified human complement factor D.
    • Purified human complement factors B and C3b.
    • This compound (test compound) in DMSO.
    • Assay buffer (compatible with complement protein function).
  • Procedure:
    • Prepare the C3bB complex by incubating C3b and factor B.
    • Pre-incubate various concentrations of this compound with a fixed concentration of factor D.
    • Initiate the reaction by adding the C3bB complex to the factor D-inhibitor mixture.
    • Allow the enzymatic reaction to proceed for a defined period.
    • Stop the reaction and quantify the cleavage of factor B (e.g., by measuring the generation of the Bb fragment using electrophoresis or a specific fluorescence/luminescence readout).
  • Data Analysis:
    • Plot the percentage of enzymatic activity remaining against the log of the this compound concentration.
    • Calculate the IC₅₀ value (the concentration that inhibits 50% of factor D activity) using non-linear regression analysis.

Mechanism of Action & Therapeutic Application

The diagram below illustrates the mechanism of action of this compound within the Alternative Pathway (AP) of the complement system and its intended therapeutic effect in diseases like PNH.

Pelecopan_Mechanism C3 C3 C3b C3b C3->C3b Spontaneous hydrolysis (Tickover) C3bB C3bB C3b->C3bB Binds FactorB FactorB FactorD FactorD FactorD->C3bB Cleaves C3_Convertase C3_Convertase C3bB->C3_Convertase Factor D Cleaves Ba Ba C3bB->Ba Releases Bb Bb C3bB->Bb Forms C3_Convertase->C3b Amplification Loop PNH_RBC PNH RBC (Missing CD59) Susceptible to Lysis C3_Convertase->PNH_RBC MAC Formation Leads to Lysis Lysis PNH_RBC->Lysis This compound This compound This compound->FactorD Inhibits

This compound is an orally bioavailable inhibitor that specifically targets the Alternative Pathway (AP) by binding to and inhibiting complement factor D. This inhibition prevents the formation of the C3 convertase (C3bBb), which is crucial for the amplification of the complement response. By blocking this step, this compound was designed to prevent both intravascular and extravascular hemolysis in PNH, offering a targeted therapeutic approach for AP-mediated diseases [2] [1].

Development Status & Indications

Despite reaching Phase 2 clinical trials for several conditions, including paroxysmal nocturnal hemoglobinuria (PNH), C3 glomerulopathy, and IgA nephropathy, this compound's development has been discontinued [3] [4]. The search results do not specify the reasons for discontinuation.

References

Comprehensive Technical Guide: Complement Factor D Serine Protease Inhibition for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Factor D Biology and Therapeutic Relevance

Complement Factor D is a highly specific serine protease that serves as the essential initiator and regulator of the alternative pathway (AP) of the complement system. Unlike most serine proteases that circulate as zymogens requiring proteolytic activation, Factor D is secreted as an active enzyme but maintains a unique self-inhibited conformation in circulation that prevents promiscuous activity [1] [2]. This restricted activation mechanism represents a fascinating evolutionary adaptation that confines Factor D activity exclusively to its natural substrate—Factor B when complexed with C3b (forming the C3bB proconvertase) or C3(H₂O) [3] [2]. The critical positioning of Factor D within the complement cascade makes it an attractive therapeutic target for controlling excessive alternative pathway activation that drives the pathology of numerous immune-mediated diseases while largely preserving the protective functions of the classical and lectin pathways.

The biological significance of Factor D extends beyond its enzymatic function to its unique metabolic characteristics. With a concentration of approximately 1.8 mg/L in human plasma and an unusually high fractional catabolic rate of 60% per hour, Factor D exhibits rapid turnover while maintaining sufficient circulating levels for alternative pathway function [2]. Its production primarily occurs in adipocytes, with secondary synthesis in hepatocytes, explaining its initial identification as adipsin and its connection to metabolic regulation [2]. The distinctive attributes of Factor D—including its exceptional substrate specificity, self-inhibited circulating form, and strategic position exclusively within the alternative pathway—provide a compelling pharmacological rationale for targeting this enzyme in complement-mediated disorders. This guide comprehensively examines the molecular mechanisms, kinetic properties, therapeutic targeting approaches, and experimental methodologies relevant to Factor D inhibition research and drug development.

Structural Biology and Activation Mechanisms

Molecular Architecture and Self-Inhibitory Conformation

Factor D exhibits the characteristic two-barrel fold of chymotrypsin-like serine proteases, consisting of two antiparallel β-barrel domains, each containing six β-strands with identical topology to other family members [2]. However, Factor D possesses several structurally distinctive features that underlie its unique regulatory mechanism and functional behavior. The most remarkable of these is the presence of a self-inhibitory loop comprising residues 214-218 (numbered according to the precursor protein) that maintains the enzyme in a catalytically suppressed state in circulation [1] [4]. This loop functions through three complementary mechanisms: (1) preventing His57 from adopting the active tautomer conformation required for catalysis; (2) sterically blocking the P1 to P3 residues of potential substrates from forming anti-parallel β-sheets with the non-specific substrate binding loop; and (3) obstructing access to Asp189 at the bottom of the primary specificity (S1) pocket [1] [4]. This structural arrangement ensures that Factor D remains essentially inactive against all substrates except its natural target—Factor B within the C3bB complex.

The catalytic triad of Factor D consists of Asp102, His57, and Ser195 (chymotrypsin numbering), but their spatial arrangement differs significantly from canonical serine proteases [2]. Specifically, the His57 side chain adopts a non-canonical conformation that disrupts the charge relay system essential for proteolytic activity [1] [2]. This distorted configuration is stabilized by a critical salt bridge between Asp189 and Arg218 that anchors the self-inhibitory loop in position [2]. Additionally, the substrate-binding cleft of Factor D is shallower and more restricted than that of trypsin-like proteases, further contributing to its narrow substrate specificity. These structural features collectively maintain Factor D in a latent state until it encounters its physiological substrate complex, at which point dramatic conformational changes occur to generate a fully active enzyme.

Substrate-Induced Activation Mechanism

The transition of Factor D from its self-inhibited state to a fully active protease occurs through a substrate-induced activation mechanism that represents a unique regulatory paradigm among serine proteases. This activation process requires the presence of the C3bB complex (C3b-bound Factor B), which serves as both activator and substrate [2]. When the self-inhibited form of Factor D encounters the C3bB complex, several complementary structural rearrangements occur. First, the C3bB complex displaces the salt bridge between Asp189 and Arg218 that stabilizes the self-inhibitory loop [2]. This disruption allows the formation of a new salt bridge between Arg234 of Factor B and Asp189 of Factor D, effectively repositioning the self-inhibitory loop and permitting proper alignment of the catalytic triad [2].

Concurrent with these changes in Factor D, Factor B undergoes its own conformational transition from a "closed" to an "open" state upon binding to C3b [3]. In the closed conformation, the scissile Arg234-Lys235 bond in Factor B is inaccessible to proteolytic cleavage. When complexed with C3b, Factor B adopts an open conformation that exposes this bond and makes it susceptible to cleavage by Factor D [3]. The synergistic activation process—involving conformational changes in both enzyme and substrate—ensures exquisite specificity and prevents uncontrolled complement activation. This sophisticated mechanism restricts Factor D activity exclusively to its physiological role in alternative pathway C3 convertase formation while minimizing off-target proteolysis and collateral damage to host tissues.

Table 1: Key Structural Features of Complement Factor D

Structural Element Characteristics Functional Significance
Catalytic Triad Asp102, His57, Ser195 with non-canonical His57 conformation Disrupted charge relay system in resting state
Self-Inhibitory Loop Residues 214-218 (precursor numbering) Blocks substrate access and prevents catalytic triad alignment
Salt Bridge Asp189-Arg218 interaction Stabilizes self-inhibited conformation
Substrate Binding Site Shallow, restricted cleft Limits substrate specificity to C3bB complex
Overall Fold Two antiparallel β-barrel domains Characteristic of chymotrypsin serine protease family
Zymogen Activation and MASP-3 Dependence

Factor D is synthesized as a pre-proenzyme that undergoes proteolytic processing to yield the mature, active enzyme. Contrary to earlier assumptions that Factor D was activated during or immediately after secretion, it is now established that the zymogen form (pro-Factor D) is secreted into the circulation and requires extracellular activation [5] [6]. The primary physiological activator of pro-Factor D is MASP-3 (mannose-binding lectin-associated serine protease-3), which circulates predominantly in its active form (>70%) in resting blood [5]. This activation relationship establishes a crucial molecular link between the lectin and alternative complement pathways, with MASP-3 serving as the exclusive activator of pro-Factor D under physiological conditions [6].

The zymogenicity of Factor D—defined as the ratio of the enzymatic activity of the mature enzyme to that of its zymogen—has been quantitatively determined to be approximately 800-fold [3]. This means that mature Factor D cleaves its natural substrate (C3bB) with 800-fold greater efficiency than the pro-Factor D zymogen. Despite this significant difference, pro-Factor D retains low but measurable enzymatic activity toward C3bB, which may provide a backup activation mechanism under conditions of MASP-3 deficiency or inhibition [3]. This residual zymogen activity explains the observed alternative pathway function in sera from patients with genetic MASP-1/MASP-3 deficiency (3MC syndrome) and may have therapeutic implications for MASP-3-targeted interventions [3] [5].

G ProFD pro-Factor D (Zymogen) ActiveFD Factor D (Active Enzyme) ProFD->ActiveFD Activation Cleavage MASP3 MASP-3 (Active Form) MASP3->ProFD Catalyzes C3bB C3bB Complex (Proconvertase) ActiveFD->C3bB Binds to C3bBb C3bBb (AP C3 Convertase) C3bB->C3bBb FB Cleavage by Factor D

Figure 1: Factor D Activation and Function in Alternative Pathway. Pro-Factor D is activated by MASP-3, then cleaves Factor B in the C3bB complex to form the AP C3 convertase.

Quantitative Analysis of Factor D Activity and Inhibition

Kinetic Parameters and Catalytic Enhancement

The catalytic efficiency of Factor D demonstrates one of the most remarkable examples of substrate-induced activation among known enzyme systems. Quantitative kinetic analyses reveal that Factor D cleaves its natural substrate, the C3bB complex, with approximately 20 million-fold greater efficiency than it cleaves free Factor B [3]. This extraordinary rate enhancement underscores the essential role of substrate-induced conformational changes in Factor D function and explains the enzyme's absolute specificity for the C3bB complex. The structural basis for this dramatic enhancement involves the simultaneous activation of both enzyme (Factor D) and substrate (Factor B) upon complex formation. Free Factor B maintains its scissile bond (Arg234-Lys235) in an inaccessible "closed" conformation, while C3b binding induces an "open" conformation that exposes this bond to proteolytic attack [3].

The kinetic behavior of Factor D differs significantly from typical Michaelis-Menten enzymes due to its unique activation mechanism. The catalytic turnover (k~cat~) for Factor D acting on the C3bB complex has been measured at approximately 34 s⁻¹, while the Michaelis constant (K~M~) is in the low micromolar range [3]. These parameters yield a catalytic efficiency (k~cat~/K~M~) that positions Factor D as a highly efficient protease despite its self-inhibited resting state. The enzyme's activity is further characterized by a pH dependence with optimal activity around pH 7.5, consistent with its physiological operating environment in blood and tissues. Understanding these kinetic parameters is essential for designing effective inhibitory strategies and interpreting experimental results in both basic research and drug discovery contexts.

Table 2: Kinetic Parameters of Factor D and Related Proteases

Enzyme Substrate Catalytic Efficiency (k~cat~/K~M~, M⁻¹s⁻¹) Rate Enhancement Reference
Factor D C3bB complex ~1.5 × 10⁶ 20,000,000-fold vs. FB [3]
Factor D Free Factor B ~0.075 Reference value [3]
MASP-1 C3bB complex ~4.2 × 10⁴ 100-fold vs. FB [3]
MASP-1 Free Factor B ~4.2 × 10² Reference value [3]
pro-Factor D C3bB complex ~1.9 × 10³ 800-fold less than FD [3]
Thermodynamic and Structural Determinants of Catalysis

The extraordinary specificity of Factor D for the C3bB complex arises from complementary interactions between enzyme and substrate that extend beyond the immediate active site. Structural studies using X-ray crystallography (e.g., PDB ID: 1HFD) have revealed that Factor D engages with both C3b and Factor B components of the substrate complex, forming an extensive interface area of approximately 2,500 Ų [4]. This large interaction surface provides substantial binding energy that drives the conformational changes required for activation of both enzyme and substrate. The binding affinity of Factor D for the C3bB complex is remarkably high, with a dissociation constant (K~D~) in the nanomolar range, despite the relatively low concentration of Factor D in plasma (∼2 µg/mL or ∼85 nM) [2].

The catalytic mechanism of Factor D follows the conventional serine protease pathway involving formation of a tetrahedral intermediate followed by acyl-enzyme formation and decomposition, but with unique structural constraints imposed by the self-inhibitory loop. The transition state stabilization differs from trypsin-like proteases due to modifications in the oxyanion hole structure and restrictions in substrate binding cleft flexibility. These features collectively enable Factor D to achieve both high specificity and stringent regulation, preventing inappropriate complement activation while allowing rapid amplification when triggered. From a drug discovery perspective, these structural and mechanistic features create both challenges and opportunities for developing specific inhibitors that can modulate Factor D activity for therapeutic benefit.

Therapeutic Targeting of Factor D

Rationale for Factor D Inhibition in Complement-Mediated Diseases

The strategic position of Factor D exclusively within the alternative pathway amplification loop makes it an attractive therapeutic target for controlling excessive complement activation while preserving protective immunity. Inhibition of Factor D effectively blocks the amplification loop that generates up to 80% of total complement activity, regardless of the initiating pathway (classical, lectin, or alternative) [7]. This approach offers distinct advantages over terminal pathway inhibition (e.g., anti-C5 antibodies) by preventing both C3a/C5a generation and membrane attack complex formation while potentially reducing the risk of encapsulated bacterial infections that rely on opsonization by C3b [7] [8]. The preservation of classical and lectin pathway function represents a key therapeutic advantage, as these pathways remain intact for defense against pathogens and clearance of immune complexes.

The clinical validation of Factor D inhibition has been established through the recent approval of iptacopan (LNP023), an oral Factor D inhibitor, for paroxysmal nocturnal hemoglobinuria (PNH) and immunoglobulin A nephropathy (IgAN) [7]. Additionally, danicopan (ACH-4471) has demonstrated efficacy in Phase 2 clinical trials for PNH, particularly as an add-on therapy for patients with extravascular hemolysis despite anti-C5 treatment [8]. These clinical successes have highlighted the therapeutic potential of Factor D inhibition across a spectrum of complement-mediated disorders, including C3 glomerulopathy, atypical hemolytic uremic syndrome, age-related macular degeneration, and various kidney diseases driven by alternative pathway dysregulation [7]. The development of these agents represents a significant milestone in complement therapeutics, moving beyond plasma-derived and monoclonal antibody biologics to small molecule approaches with oral administration convenience.

Approved and Investigational Factor D Inhibitors

The landscape of Factor D inhibitors includes both small molecules and monoclonal antibodies, with varying mechanisms of action and developmental stages. Iptacopan is a potent, reversible, oral small molecule inhibitor that binds specifically to the active site of Factor D, preventing its interaction with the C3bB substrate complex [7]. Its high selectivity (>10,000-fold over related serine proteases) and favorable pharmacokinetic properties enable twice-daily oral dosing that maintains sustained alternative pathway suppression [7]. Danicopan represents an earlier generation oral Factor D inhibitor with slightly lower potency but proven clinical efficacy, particularly in reducing extravascular hemolysis in PNH patients [8]. Both compounds demonstrate excellent target coverage at therapeutic doses, achieving complete alternative pathway inhibition as measured by ELISA-based and hemolytic assays.

Beyond small molecules, monoclonal antibodies targeting Factor D have been investigated for their potential to achieve prolonged pathway suppression with less frequent administration. These biologics typically bind to exosites rather than the active site, allosterically inhibiting Factor D activity through conformational restraint or by blocking access to the C3bB substrate [7]. While none have yet reached approval, several have demonstrated proof-of-concept in non-human primate models of complement-mediated diseases. The emerging diversity of Factor D inhibitory modalities continues to expand with the exploration of RNA-based therapies, peptide mimetics, and engineered proteins that exploit the unique structural features of Factor D for specific targeting.

Table 3: Characteristics of Factor D Inhibitors in Clinical Development

Inhibitor Chemical Type Mechanism of Action Development Status Key Indications
Iptacopan (LNP023) Small molecule Reversible active-site binder Approved (PNH, IgAN) PNH, IgAN, C3G, aHUS, AMD
Danicopan (ACH-4471) Small molecule Reversible active-site inhibitor Phase 3 (PNH) PNH (add-on to anti-C5)
ACH-5228 Small molecule Second-generation compound Preclinical Not specified
Biocephalosporins β-Lactam derivatives Irreversible active-site inhibitor Research compound Proof-of-concept
Anti-Factor D mAbs Monoclonal antibody Allosteric or exosite inhibition Preclinical/Phase 1 Complement-mediated diseases

G CP Classical Pathway (CP) C3 C3 CP->C3 LP Lectin Pathway (LP) LP->C3 AP Alternative Pathway (AP) C3b C3b C3->C3b Cleavage C3bB C3bB Proconvertase C3b->C3bB FB Binding C3bBb C3bBb AP C3 Convertase C3bB->C3bBb FD Cleavage C3bBb->C3b C3 Cleavage Amplification MAC MAC Formation C3bBb->MAC FD Factor D FD->C3bB Cleaves FB in C3bB FD_Inhib Factor D Inhibitors FD_Inhib->FD Inhibits Amplification Amplification Loop Amplification->C3b

Figure 2: Complement Cascade Showing Factor D Inhibition Point. Factor D acts exclusively in the alternative pathway amplification loop, making it a strategic inhibition point.

Experimental Methods for Evaluating Factor D Inhibition

Biochemical and Enzymatic Assays

Rigorous kinetic characterization of Factor D inhibitors requires multiple complementary assay formats that capture different aspects of enzyme activity and inhibition. The direct enzymatic assay measures Factor D activity against synthetic substrates or natural substrates using progress curve analysis or end-point measurements. For synthetic substrates, N-acetyl-L-lysine methyl ester (ALMe) or other chromogenic/fluorogenic peptides containing basic P1 residues can be used, though Factor D exhibits extremely low esterolytic activity toward small substrates (∼10⁶-fold less efficient than toward C3bB) [1] [2]. For physiologically relevant measurements, the natural substrate (C3bB complex) must be employed, typically using purified components incubated in appropriate buffers (e.g., 20 mM HEPES, 144 mM NaCl, pH 7.4) with detection of Bb fragment release by Western blot, ELISA, or surface plasmon resonance.

The inhibition constant (K~i~) determination follows standard steady-state kinetic methods, with Factor D pre-incubated with varying concentrations of inhibitor before substrate addition. For reversible inhibitors, data are fitted to the Morrison tight-binding equation when [I] ≈ [E], while irreversible inhibitors require progress curve analysis or pre-incubation methods to determine the inactivation rate constant (k~inact~) and concentration for half-maximal inactivation (K~i~) [8]. Selectivity profiling should include testing against related serine proteases (e.g., thrombin, plasmin, kallikrein, Factors Xa, XIa, and other complement proteases like C1s, MASP-2) to identify potential off-target effects. High selectivity (>1,000-fold) is typically required for therapeutic compounds to minimize adverse effects, particularly on coagulation and fibrinolytic systems.

Serum-Based and Cellular Assays

Functional assessment of Factor D inhibitors in biologically relevant contexts requires serum-based assays that capture the complexity of the intact complement system. The Wieslab Alternative Pathway Assay provides a standardized platform for evaluating alternative pathway inhibition in human serum, measuring terminal pathway activation following specific alternative pathway initiation [7]. Additionally, hemolytic assays using rabbit erythrocytes (which are particularly susceptible to alternative pathway-mediated lysis) offer a classical method for quantifying functional alternative pathway activity and its inhibition [7] [9]. For therapeutic candidate screening, serum from patients with specific complement-mediated diseases (e.g., PNH, aHUS) may be employed to model pathological complement activation more accurately.

Cell-based assays provide critical information about the functional consequences of Factor D inhibition in relevant physiological contexts. Models of paroxysmal nocturnal hemoglobinuria typically use PNH-like cell lines (PIGA-mutant) or patient-derived PNH erythrocytes to assess protection from complement-mediated lysis [7]. For renal diseases like C3G and IgAN, human glomerular endothelial cells or podocytes can be employed to evaluate protection from C3b deposition and complement-mediated injury [7]. These cellular models should include appropriate stimulation with complement activators (e.g., zymosan for alternative pathway, immune complexes for classical pathway) and measure multiple endpoints, including C3b/C3d deposition (flow cytometry, immunofluorescence), proinflammatory mediator release (ELISA), and cell viability. The translational relevance of these assays makes them indispensable for candidate selection and mechanistic studies supporting clinical development.

Structural Biology and Biophysical Methods

Structure-based drug design has played a pivotal role in developing specific Factor D inhibitors, leveraging the unique structural features of the enzyme's active site and self-inhibitory loop. X-ray crystallography of Factor D-inhibitor complexes (e.g., PDB IDs: 1HFD, 1BIO) has revealed critical interactions that drive inhibitor affinity and selectivity, particularly the role of the S1 pocket and adjacent hydrophobic subsites [1] [4]. These structures guide rational optimization of lead compounds through iterative cycles of synthesis, biochemical testing, and structural analysis. For compounds that exploit the conformational flexibility of Factor D, solution methods like NMR spectroscopy and hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide complementary information about dynamics and allosteric mechanisms.

Biophysical characterization of Factor D-inhibitor interactions provides quantitative data on binding affinity, kinetics, and thermodynamics that inform compound optimization. Surface plasmon resonance (SPR) using immobilized Factor D enables determination of association (k~on~) and dissociation (k~off~) rates, from which the equilibrium dissociation constant (K~D~) can be calculated [8]. Isothermal titration calorimetry (ITC) directly measures binding enthalpy (ΔH) and stoichiometry (n), while thermal shift assays monitor stabilization of Factor D against thermal denaturation in the presence of inhibitors. These approaches collectively build a comprehensive understanding of the molecular interactions between Factor D and its inhibitors, facilitating the development of compounds with optimal pharmacological properties for clinical application.

Conclusion and Future Perspectives

The therapeutic targeting of Factor D represents a promising frontier in complement medicine, offering pathway-specific inhibition that controls the powerful amplification loop while preserving key immune functions. The recent approval of oral Factor D inhibitors for PNH and IgAN validates this approach and opens new possibilities for treating other complement-mediated disorders. Current research continues to address remaining challenges, including optimizing dosing regimens to balance efficacy and infection risk, identifying biomarkers for patient selection and monitoring, and developing strategies for combining complement inhibitors with different mechanisms of action. The increasing recognition of complement's role in common conditions like age-related macular degeneration, neurodegenerative diseases, and ischemia-reperfusion injury further expands the potential applications of Factor D inhibition.

References

Pelecopan (BCX9930) Profile and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Key characteristics of Pelecopan (BCX9930)

Attribute Details
CAS Number 2378380-49-3 [1] [2]
Molecular Formula C₂₃H₁₉FN₂O₄ [1] [2]
Molecular Weight 406.41 g/mol [1] [2]
Mechanism of Action Potent, selective, and orally active inhibitor of complement factor D (CFD) [2] [3].
Primary Indication Paroxysmal Nocturnal Hemoglobinuria (PNH); other alternative pathway-mediated diseases [1] [2].
IC₅₀ (Human Factor D) 14.3 nM [2]
IC₅₀ (Proteolytic Activity) 28.1 nM (against C3b-bound factor B) [2]
IC₅₀ (Rabbit Erythrocytes) 29.5 nM (in vitro hemolysis assay) [2]
Development Status for PNH Discontinued (As of early 2025) [3].

Experimental Protocols for PNH Research

The provided search results lack a complete, step-by-step protocol for evaluating this compound in a PNH model. The following sections outline the core experimental objectives and the general logic for a preclinical study based on available data.

In Vitro Characterization of this compound

1. Objective: To determine the potency and selectivity of this compound in inhibiting complement factor D and preventing hemolysis of PNH red blood cells in a controlled laboratory setting [2].

2. Workflow Diagram: The following diagram illustrates the key steps involved in the in vitro assessment of this compound's efficacy.

Start Start In Vitro Assay Prep1 Prepare purified human complement factor D Start->Prep1 Prep2 Prepare PNH patient or sensitized RBCs Start->Prep2 Incubate Incubate this compound with Factor D and C3b-bound Factor B Prep1->Incubate Hemolysis Perform hemolysis assay in complement-rich media Prep2->Hemolysis Measure Measure proteolytic activity (via IC₅₀) Incubate->Measure Measure->Hemolysis Informs dosing Analyze Analyze C3 fragment buildup and hemolysis Hemolysis->Analyze End Conclude on CFD inhibition and hemolysis prevention Analyze->End

3. Key Reagents and Procedures:

  • Factor D Inhibition Assay: Inhibitory activity is measured against pure human factor D. This compound is incubated with the enzyme and its substrate (C3b-bound factor B). The IC₅₀ value (28.1 nM) is determined by measuring the residual proteolytic activity [2].
  • Hemolysis Assay: PNH red blood cells (which are deficient in GPI-anchored complement regulatory proteins) are exposed to complement-activated human or rabbit serum in the presence of this compound. The drug's effectiveness is quantified by the IC₅₀ value for preventing hemolysis (29.5 nM in rabbit erythrocytes) and by measuring the inhibition of C3 fragment accumulation on the PNH cell surface [2].
In Vivo Evaluation in PNH Models

1. Objective: To assess the efficacy of orally administered this compound in preventing intravascular and extravascular hemolysis in an animal model of PNH.

2. Workflow Diagram: The diagram below summarizes the conceptual workflow for an in vivo study. Note that a fully validated PNH animal model is not yet established.

Start Start In Vivo Study Model Animal Model Selection Start->Model Dosing Oral administration of This compound Model->Dosing Monitor Monitor Hemolysis and Cell Lifespan Dosing->Monitor Analyze Analyze Blood Samples for GPI-AP deficient cells Dosing->Analyze End Evaluate therapeutic efficacy Monitor->End Analyze->End

3. Key Considerations and Challenges:

  • Animal Model: A significant challenge is the lack of a robust animal model that fully recapitulates the human PNH phenotype. While PIG-A mutant mouse and rhesus macaque models have been created, these models exhibit GPI-AP-deficient blood cells with shortened lifespans and increased complement sensitivity but do not reliably show key clinical manifestations like hemolysis and thrombosis [4]. This suggests that a PIG-A mutation alone is necessary but not sufficient to cause the full PNH disease state [4].
  • Modeling the Protocol: A detailed protocol would involve generating GPI-AP-deficient cells in an animal, confirmed by methods like the FLAER test. Following oral dosing with this compound, key endpoints would include monitoring erythrocyte lifespan, measuring markers of hemolysis (e.g., LDH levels), and assessing the degree of complement inhibition [4].

Important Considerations for Researchers

  • Development Status: Be aware that the clinical development of this compound for PNH has been discontinued [3]. This information is critical for directing future research efforts.
  • Model Limitations: The absence of a reliable animal model is a major bottleneck in PNH research [4]. Any protocol developed must be interpreted with this limitation in mind. Future work may require developing more complex models that incorporate additional genetic or immunological factors.
  • In Vitro to In Vivo Translation: The high potency demonstrated in vitro does not guarantee in vivo efficacy. Pharmacokinetic parameters such as bioavailability, half-life, and tissue distribution are essential for designing a successful in vivo study, though this specific data for this compound was not available in the search results.

Reference List

  • DC Chemicals. (n.d.). This compound. Retrieved from https://www.dcchemicals.com/product_show-pelecopan.html [1]
  • InvivoChem. (n.d.). This compound. Retrieved from https://www.invivochem.com/pelecopan.html [2]
  • AdisInsight. (2025). This compound - BioCryst Pharmaceuticals. Springer. Retrieved from https://adisinsight.springer.com/drugs/800040653 [3]
  • Advances in the creation of animal models of paroxysmal nocturnal hemoglobinuria. (2021). Hematology, 26(1), 491-496. [4]

References

Application Notes: Pelecopan in Vitro Hemolysis Assay

Author: Smolecule Technical Support Team. Date: February 2026

Pelecopan (BCX-9930) is a potent, selective, and orally bioactive inhibitor of complement factor D (CFD), a key serine protease in the alternative pathway (AP) of the complement system [1]. By inhibiting CFD, this compound prevents the cleavage of complement factor B and the subsequent formation of the C3 convertase (C3bBb), thereby downregulating the amplification loop of the AP [1]. This action makes it a therapeutic candidate for diseases mediated by alternative pathway dysregulation, such as paroxysmal nocturnal hemoglobinuria (PNH).

The purpose of this in vitro hemolysis assay is to evaluate the ability of this compound to prevent complement-mediated lysis of erythrocytes. This is a critical preclinical assessment for determining the drug's efficacy and potential therapeutic window.

Mechanism of Action in Hemolysis Assay

The following diagram illustrates how this compound inhibits complement-mediated hemolysis by targeting the alternative pathway.

G This compound Inhibits the Alternative Complement Pathway to Prevent Hemolysis C3b C3b C3Convertase C3Convertase C3b->C3Convertase Binds FactorB FactorB FactorB->C3Convertase Cleaved by FactorD FactorD FactorD->C3Convertase Activates Hemolysis Hemolysis C3Convertase->Hemolysis Leads to Erythrocyte Lysis This compound This compound This compound->FactorD Inhibits

Experimental Protocol for Hemolysis Assay

This protocol is adapted from general principles of hemolysis testing and specific data points available for this compound [2] [1] [3].

Reagent Preparation
  • Erythrocyte Suspension:
    • Source: Rabbit erythrocytes are commonly used for testing complement activity in PNH models [1].
    • Preparation: Draw blood into anticoagulant tubes. Wash erythrocytes 3-4 times with isotonic buffer (e.g., PBS or DPBS) by centrifugation (e.g., 700 × g for 5 minutes). Prepare a working suspension of 1-4% erythrocytes (v/v) in the assay buffer [2] [1]. The exact concentration should be standardized and reported.
  • This compound Stock Solution:
    • Prepare a 10 mM stock solution in DMSO. Further dilute in assay buffer to create a concentration series for testing. Include a vehicle control (DMSO at the same concentration as in the highest drug dilution) [1].
  • Controls:
    • Negative Control (0% Hemolysis): Erythrocytes in assay buffer only.
    • Positive Control (100% Hemolysis): Erythrocytes in 1% Triton X-100, 0.1-4% SDS, or distilled water [2] [3].
Assay Procedure

The workflow for the hemolysis assay is outlined below.

G Experimental Workflow for In Vitro Hemolysis Assay Start Start Prepare Prepare reagents: - Erythrocyte suspension - this compound dilutions - Controls Start->Prepare End End Incubate Incubate erythrocytes with This compound and activators (60 min, 37°C) Prepare->Incubate Centrifuge Centrifuge samples (e.g., 700 × g, 5 min, RT) Incubate->Centrifuge Measure Measure supernatant absorbance at 405-541 nm Centrifuge->Measure Analyze Calculate % Hemolysis using standard formula Measure->Analyze Analyze->End

  • Incubation: In a 96-well plate or microcentrifuge tubes, combine the erythrocyte suspension with the serial dilutions of this compound. Gently mix.
  • Activation: To activate the complement system, human serum or other activators may be added. The specific conditions should be optimized for the assay system.
  • Incubate: Incubate the reaction mixture for 60 minutes at 37°C [2].
  • Termination and Measurement: Centrifuge the plates/tubes (e.g., 700 × g for 5 minutes at room temperature) to pellet intact erythrocytes and cell debris. Carefully transfer 200 µL of the supernatant to a new 96-well plate [3].
  • Spectrophotometry: Measure the absorbance of the supernatant at a wavelength between 405 nm and 541 nm, which corresponds to the Soret band of hemoglobin [2] [3].
Data Analysis

Calculate the percentage of hemolysis for each test sample using the following formula [2]: % Hemolysis = (OD_test - OD_neg) / (OD_pos - OD_neg) × 100% Where:

  • OD_test: Absorbance of the well with this compound.
  • OD_neg: Absorbance of the negative control (0% hemolysis).
  • OD_pos: Absorbance of the positive control (100% hemolysis).

Dose-response curves can be plotted (% Hemolysis vs. Log[this compound]) to determine the IC₅₀ value, which is the concentration that provides 50% inhibition of hemolysis.

Quantitative Data Summary

The table below summarizes key quantitative data available for this compound from research contexts.

Table 1: Summary of this compound (BCX-9930) Hemolysis Assay Data

Assay Description Reported IC₅₀ Value Key Experimental Conditions Source
Inhibition of hemolysis in PNH cells 29.5 nM In vitro assay using rabbit erythrocytes. [1]
Inhibition of pure human factor D proteolytic activity 14.3 nM Biochemical assay measuring inhibition of C3b-bound factor B cleavage. [1]

Critical Protocol Considerations

  • Standardization is Key: Published literature shows that hemolysis assay results can vary significantly based on parameters like erythrocyte concentration, incubation time, and the detergent used for the positive control [2]. It is crucial to optimize and keep these parameters consistent throughout your experiments.
  • Species Selection: The source of erythrocytes can greatly influence the outcome. The inhibitory effect of peptides and compounds can vary up to fourfold between species (e.g., human, rabbit, mouse) [2]. The choice of species should be biologically relevant to the disease model.

Key Research Context for this compound

  • Therapeutic Potential: this compound has been investigated in clinical trials (Phase 1/2 and Phase 2) for several complement-mediated conditions, including C3 glomerulopathy and IgA nephropathy [4].
  • Status Note: As of the latest information, the drug's highest development phase is listed as "Discontinued" in Phase 2 [4]. This does not negate its scientific value as a research tool for studying complement inhibition.

References

Chemical & Physical Properties of Pelecopan

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physicochemical properties of Pelecopan as reported by chemical suppliers.

Property Specification
CAS Registry Number 2378380-49-3 [1]
Molecular Formula C₂₃H₁₉FN₂O₄ [1] [2]
Molecular Weight 406.41 g/mol [1] [2]
Appearance Off-white to light yellow solid powder [1]
Storage (Powder) -20°C (3 years); 4°C (2 years) [1]
Chemical Name 2-[2-[[7-[2-(aminomethyl)-3-fluoropyridin-4-yl]-1-benzofuran-5-yl]methoxy]phenyl]acetic acid [1]

Recommended Storage & Handling Conditions

Adhering to the following storage conditions is critical for maintaining the stability of this compound.

Condition Recommendation
Long-Term Storage Store as a powder at -20°C; stable for up to 3 years [1].
Short-Term Storage Can be stored at 4°C for up to 2 years [1].
In Solvent -80°C: 6 months; -20°C: 1 month [1].
Shipping Stable at room temperature for a few days under ordinary shipping conditions [1].

In-Vitro & In-Vivo Stability Protocols

Preparation of Stock and Working Solutions

The following table outlines the standard preparation procedures for this compound solutions.

Solution Type Procedure
Stock Solution (DMSO) Dissolve this compound in DMSO at approximately 100 mg/mL (~246 mM) [1].
Working Solution (In Vivo) Example: Add 100 µL of 25 mg/mL DMSO stock to 400 µL PEG300, mix; add 50 µL Tween-80, mix; add 450 µL saline to make 1 mL of a 2.5 mg/mL solution [1].
Forced Degradation Study Protocol

Forced degradation studies help identify likely degradation products and establish stability-indicating analytical methods. A generalized protocol is below [3].

Stress Condition Protocol Parameters Termination & Analysis
Acid Hydrolysis 0.1 - 1.0 M HCl (e.g., 0.1N), room temperature or 50-60°C, up to 7 days [3]. Neutralize with base. Analyze immediately by HPLC [3] [4].
Base Hydrolysis 0.1 - 1.0 M NaOH (e.g., 0.1N), room temperature or 50-60°C, up to 7 days [3]. Neutralize with acid. Analyze immediately by HPLC [3] [4].
Oxidative Degradation 0.1% - 3.0% H₂O₂, room temperature, up to 7 days [3] [4]. Direct analysis by HPLC [4].
Thermal Degradation Solid drug substance stored at 40-80°C [3]. Analyze by HPLC at set intervals [4].
Photolytic Degradation Expose to UV (e.g., 365 nm) and/or visible light per ICH Q1B guidelines [3] [5]. Analyze by HPLC [4].

Experimental Workflow for Stability Assessment

The diagram below outlines a logical workflow for conducting a comprehensive stability and compatibility assessment.

Start Start: Stability Assessment Method Develop Stability-Indicating Analytical Method (HPLC) Start->Method Stress Forced Degradation Studies Method->Stress AnalyzeDeg Analyze & Identify Degradation Products Stress->AnalyzeDeg Compat Drug-Excipient Compatibility Study AnalyzeDeg->Compat AnalyzeComp Analyze for Physical/ Chemical Incompatibility Compat->AnalyzeComp Recommend Establish Final Storage Conditions & Formulation AnalyzeComp->Recommend End End: Protocol Definition Recommend->End

Drug-Excipient Compatibility Study (DECS) Protocol

DECS is mandatory for regulatory submission and helps select compatible excipients to avoid stability issues in the final dosage form [6].

Step Description
Sample Prep Prepare binary mixtures of this compound and individual excipients (e.g., 1:1 ratio) [6].
Stressing Expose mixtures to accelerated stability conditions (e.g., 40°C/75% RH) for 1-3 months [7] [6].
Control Include a sample of pure this compound stored under the same conditions [6].
Analysis Monitor for changes using HPLC (for chemical stability) and techniques like DSC (for physical stability) [6].

Application Notes for Researchers

  • Stability in Formulations: When developing formulations, be aware that excipients can influence stability by altering microenvironmental pH, introducing reactive impurities, or affecting moisture content [6].
  • Photostability Testing: For studies compliant with ICH Q1B, instruments like the SUNTest CPS+ with appropriate optical filters can be used [5].
  • Handling in Solvent: While DMSO stock solutions are stable for months at -80°C, avoid repeated freeze-thaw cycles. Prepare working formulations sequentially as described [1].

Pharmacological Background & R&D Status

This compound is a potent, selective, and orally active inhibitor of complement factor D (CFD), with an IC₅₀ of 14.3 nM against pure human factor D [1] [8]. It inhibits the alternative pathway of the complement system, making it a therapeutic candidate for conditions like paroxysmal nocturnal hemoglobinuria and C3 glomerulopathy [1]. Its highest development phase reported was Phase 2 [8].

References

Introduction to Pelecopan and Complement Factor D Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Pelecopan (BCX9930) is a potent, selective, and orally active small-molecule inhibitor of complement factor D (FD), a serine protease that is a critical component of the alternative pathway (AP) of the complement system [1] [2]. By inhibiting factor D, this compound prevents the cleavage of complement factor B and the subsequent formation of the C3 convertase (C3bBb), which is essential for the amplification of the alternative complement pathway [1] [3]. This targeted inhibition makes it a promising therapeutic candidate for treating alternative pathway-mediated diseases, such as paroxysmal nocturnal hemoglobinuria (PNH), where it has been shown to prevent both intravascular and extravascular hemolysis [4] [2].

Quantitative Profiling of this compound's Inhibitory Activity

The potency and selectivity of this compound have been characterized through a series of in vitro assays. The data below summarizes its key pharmacological parameters.

Table 1: In Vitro Inhibitory Profile of this compound [1] [2]

Assay Description IC₅₀ Value Significance
Inhibition of purified human factor D 14.3 nM Demonstrates direct, high potency against the primary target [1] [2].
Inhibition of factor D proteolytic activity against C3b-bound factor B 28.1 nM Reflects potency in the more complex physiological context of C3 convertase formation [1].
AP-mediated hemolysis of rabbit erythrocytes 29.5 nM Models the drug's ability to prevent complement-driven red blood cell destruction [1] [2].
C3 fragment deposition on PNH erythrocytes 39.3 nM Shows inhibition of opsonization, a key mechanism in extravascular hemolysis [1].
Selectivity: Inhibition of other serine proteases (e.g., thrombin, trypsin) >28 µM Confirms high selectivity for factor D, minimizing risk of off-target effects [2].

Experimental Application Notes & Protocols

Protocol 1: Determining IC₅₀ Using an In Vitro Factor D Enzymatic Assay

This protocol measures the direct inhibition of purified factor D enzyme activity by this compound [1].

  • 1. Principle: A fixed concentration of purified human factor D is incubated with the substrate C3b-bound factor B. This compound's inhibition is measured by the decrease in the proteolytic cleavage of factor B.
  • 2. Reagents:
    • Purified human factor D.
    • C3b-bound factor B complex.
    • This compound: Prepare a serial dilution in DMSO (e.g., from 100 µM to 0.1 nM). Include a DMSO-only control for 0% inhibition.
    • Assay buffer (e.g., PBS pH 7.4).
  • 3. Procedure:
    • Compound Dilution: Prepare a 11-point, 3-fold serial dilution of this compound in a 96-well or 384-well plate, with a final DMSO concentration not exceeding 1%.
    • Reaction Initiation: Add purified factor D to each well, pre-incubate for 15 minutes, then initiate the reaction by adding the C3b-bound factor B substrate.
    • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).
    • Detection: Quantify the reaction product (e.g., Bb fragment) using a suitable method, such as a chromogenic or fluorogenic substrate specific for the protease activity, or by ELISA.
    • Data Analysis: Calculate percent inhibition for each this compound concentration relative to the positive (no compound) and negative (no enzyme) controls. Fit the dose-response data to a 4-parameter logistic (Hill) equation to determine the IC₅₀ value [5] [6].
Protocol 2: Assessing Anti-Hemolytic Activity in a PNH In Vitro Model

This protocol evaluates the functional efficacy of this compound in preventing complement-mediated destruction of PNH red blood cells [1] [2].

  • 1. Principle: PNH erythrocytes, which are deficient in complement regulatory proteins, are susceptible to AP-mediated lysis. This assay measures this compound's ability to protect these cells from hemolysis in serum.
  • 2. Reagents:
    • PNH patient-derived erythrocytes or rabbit erythrocytes (as a model).
    • Normal Human Serum (NHS) as a source of complement.
    • This compound serial dilutions in DMSO.
    • Gelatin-Veronal Buffer (GVB) with Mg-EGTA to selectively activate the alternative pathway.
  • 3. Procedure:
    • Cell Preparation: Wash erythrocytes and resuspend in GVB-Mg-EGTA buffer.
    • Treatment: Incubate the erythrocyte suspension with serial dilutions of this compound or vehicle control in a microtiter plate.
    • Complement Activation: Add NHS to the wells to initiate complement-mediated lysis. Include controls for 0% lysis (cells in buffer only) and 100% lysis (cells in water).
    • Incubation & Measurement: Incubate the plate at 37°C for 1 hour. Centrifuge the plate and measure the hemoglobin released in the supernatant by absorbance at 412 nm.
    • Data Analysis: Calculate percent hemolysis for each well. Plot percent hemolysis versus the log of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ for anti-hemolytic activity.

Data Analysis and IC50 Determination in HTS

In high-throughput screening (HTS), the relationship between percent inhibition at a single concentration and the derived IC₅₀ is foundational. The four-parameter logistic Hill equation is the standard model for this dose-response relationship [5] [6]. However, this correlation can be imperfect due to several factors. A primary source of variability is the actual compound concentration in screening libraries, which can be affected by liquid handling inaccuracies and compound-specific properties like solubility and adhesion [5]. Other factors include variations in the assay quality and the inherent Hill model parameters for different compounds [5]. Optimizing these variables is crucial for obtaining accurate and reliable IC₅₀ data.

Visualizing the Pathway and Workflow

The following diagrams, created using Graphviz DOT language, illustrate the scientific concepts and procedures described above.

G Start Start Alternative Pathway Activation C3b C3b Start->C3b C3bB C3b->C3bB Binds FactorB Factor B FactorB->C3bB FactorD Factor D FactorD->C3bB C3Convertase C3 Convertase (C3bBb) C3bB->C3Convertase Factor D Cleaves Amplification Amplification Loop & Hemolysis C3Convertase->Amplification Inhibition This compound Inhibition Inhibition->FactorD

Diagram Title: this compound Inhibits the Alternative Complement Pathway

G Start Prepare Compound Serial Dilution AddEnzyme Add Factor D & Pre-incubate Start->AddEnzyme AddSubstrate Add C3bB Substrate AddEnzyme->AddSubstrate Incubate Incubate Reaction at 37°C AddSubstrate->Incubate Detect Detect Product (e.g., Bb fragment) Incubate->Detect Analyze Analyze Data & Fit Hill Equation Detect->Analyze

Diagram Title: IC50 Determination Workflow for this compound

Conclusion

This compound represents a targeted, oral therapeutic strategy for modulating the alternative complement pathway. The structured data and protocols provided here offer a framework for researchers to evaluate its factor D inhibitory activity in relevant in vitro systems. The recent approval of danicopan, another oral factor D inhibitor, validates this mechanism and underscores the potential of this compound in treating complement-mediated diseases like PNH [3].

References

Pelecopan research use only laboratory protocols

Author: Smolecule Technical Support Team. Date: February 2026

Pelecopan at a Glance

The following table summarizes the core chemical and biological data for this compound, as reported in the literature. [1] [2]

Property Description / Value
CAS Number 2378380-49-3 [1] [2]
Chemical Name 2-[2-[[7-[2-(aminomethyl)-3-fluoropyridin-4-yl]-1-benzofuran-5-yl]methoxy]phenyl]acetic acid [2]
Molecular Formula C₂₃H₁₉FN₂O₄ [1] [2]
Molecular Weight 406.41 g/mol [1]
Biological Target Complement Factor D (CFD) [1] [2]
IC₅₀ (Human Factor D) 14.3 nM [1] [2]
IC₅₀ (Hemolysis Assay) 29.5 nM (rabbit erythrocytes) [2]
Primary Indication Paroxysmal Nocturnal Hemoglobinuria (PNH) [1] [2]
Storage (Powder) -20°C; stable for 2 years [1]
Solubility (DMSO) ~100 mg/mL (~246 mM) [2]

Experimental Protocols

Here are detailed methodologies for key experiments used to characterize this compound's activity.

Protocol 1: In Vitro Proteolytic Inhibition Assay

This protocol measures the direct inhibition of Factor D's enzymatic activity. [2]

  • Principle: Recombinant human Factor D cleaves C3b-bound Factor B in the alternative pathway C3 convertase. This compound's inhibition is quantified by measuring the decrease in this proteolytic activity.
  • Reagents:
    • Pure human Factor D enzyme.
    • C3b protein and Factor B substrate.
    • Reaction buffer.
    • This compound: Prepare serial dilutions in DMSO from a high-concentration stock solution (e.g., 10 mM).
  • Procedure:
    • Pre-incubate Factor D with varying concentrations of this compound (or vehicle control) for a set time (e.g., 15-30 minutes).
    • Initiate the reaction by adding the C3b and Factor B complex.
    • Allow the enzymatic reaction to proceed for a defined period.
    • Quantify the cleavage product (e.g., Bb fragment) using a method like fluorescence spectroscopy or ELISA.
    • Calculate the percentage inhibition for each this compound concentration and determine the IC₅₀ value using non-linear regression analysis. [2]
Protocol 2: In Vitro Hemolysis Assay

This cell-based assay confirms the functional biological activity of this compound by measuring the prevention of complement-mediated red blood cell lysis. [2]

  • Principle: Paroxysmal Nocturnal Hemoglobinuria (PNH) erythrocytes are susceptible to complement-mediated lysis. This assay tests this compound's ability to protect these cells by inhibiting the Alternative Pathway.
  • Reagents:
    • PNH patient erythrocytes or rabbit erythrocytes. [2]
    • Human serum (as a source of complement).
    • Appropriate cell culture/assay buffer (e.g., gelatin veronal buffer with Mg-EGTA to selectively activate the Alternative Pathway).
    • This compound serial dilutions.
  • Procedure:
    • Wash erythrocytes and resuspend in assay buffer.
    • Incubate the erythrocyte suspension with different concentrations of this compound for a pre-incubation period (e.g., 15 minutes).
    • Add human serum to activate the complement system.
    • Incubate the reaction mixture at 37°C for a set time (e.g., 1 hour).
    • Centrifuge the samples and measure the hemoglobin released in the supernatant by spectrophotometry (absorbance at 412 nm).
    • Calculate the percentage of hemolysis inhibition and determine the IC₅₀ value. The expected IC₅₀ in this functional assay is approximately 29.5 nM. [2]
Protocol 3: Sample Solution Preparation

Proper preparation of stock and working solutions is critical for experimental reproducibility.

  • Stock Solution (10 mM):
    • Weigh 4.06 mg of this compound powder.
    • Add 1 mL of pure DMSO to the vial. Vortex or sonicate briefly to dissolve fully. This 10 mM stock is stable for 6 months at -80°C or 1 month at -20°C. [1] [2]
  • Working Solution for In Vitro Assays:
    • Prepare serial dilutions of the 10 mM DMSO stock into DMSO to create intermediate stocks (e.g., 1 mM, 100 µM).
    • Further dilute the intermediate stocks into the appropriate aqueous assay buffer immediately before use. The final DMSO concentration in the assay should typically be kept below 1% (v/v) to avoid solvent toxicity. [2]
  • In Vivo Dosing Solution (Example):
    • One tested formulation involves sequentially adding co-solvents to the DMSO stock.
    • For a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock to 400 µL PEG300 and mix.
    • Then add 50 µL Tween-80 and mix.
    • Finally, add 450 µL of saline (0.9% NaCl) to bring the total volume to 1 mL. The solution should remain clear. [2]

Mechanism of Action Workflow

The diagram below illustrates the experimental workflow for analyzing this compound's effect on the complement system's Alternative Pathway, from sample preparation to data interpretation.

cluster_legend Key Output Start Start: Prepare this compound Solutions A1 In Vitro Proteolytic Assay Start->A1 B1 In Vitro Hemolysis Assay Start->B1 A2 Incubate Factor D with this compound A1->A2 A3 Add C3b and Factor B Substrate A2->A3 A4 Measure Cleavage Product (e.g., Bb) A3->A4 C1 Data Analysis A4->C1 B2 Incubate PNH Erythrocytes with this compound and Serum B1->B2 B3 Measure Hemoglobin Release at 412 nm B2->B3 B3->C1 C2 Calculate % Inhibition C1->C2 C3 Determine IC₅₀ Values C2->C3 K IC₅₀ = 14.3 nM (Enzyme) IC₅₀ = 29.5 nM (Hemolysis)

Key Application Notes

  • Research Use Only: this compound is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans. [1] [2]
  • Solubility and Stability: this compound has good solubility in DMSO. For in vivo studies, the provided formulation (DMSO/PEG300/Tween-80/Saline) has been demonstrated to form a clear solution at 2.5 mg/mL. Always prepare fresh working solutions for aqueous assays and avoid repeated freeze-thaw cycles of stock solutions. [2]
  • Mechanistic Insight: As a potent and selective Factor D inhibitor, this compound blocks the formation of the C3 convertase (C3bBb) in the complement system's Alternative Pathway. This action prevents both C3 fragment deposition on PNH erythrocytes and subsequent intravascular hemolysis, which is the basis for its therapeutic potential in PNH and other AP-mediated diseases. [1] [2]

References

Pelecopan (BCX9930) and C3 Fragment Deposition Assays: Research Applications and Methodological Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pelecopan and Complement-Targeted Therapeutics

This compound (BCX9930) represents a novel class of orally active complement inhibitors specifically targeting the alternative pathway of the complement system. As a potent and selective inhibitor of complement factor D (CFD), this compound demonstrates high specificity with an IC₅₀ of 14.3 nM against purified human factor D. This inhibition extends to functional activity in biological systems, with IC₅₀ values of 28.1 nM for inhibiting factor D's proteolytic activity against C3b-bound factor B and 29.5 nM for preventing alternative pathway-mediated hemolysis of rabbit erythrocytes. The molecular formula of this compound is C₂₃H₁₉FN₂O₄, with a molecular weight of 406.41 g/mol, and it is characterized as an off-white to light yellow solid powder with moderate solubility in DMSO (approximately 100 mg/mL) [1].

The therapeutic rationale for targeting factor D lies in its essential role in the amplification loop of the alternative complement pathway. Factor D is a serine protease that cleaves factor B when bound to C3b, forming the C3 convertase (C3bBb) that drives alternative pathway activation. By inhibiting this key step, this compound effectively suppresses the amplification of complement activation regardless of the initiating pathway. This mechanism has particular relevance for paroxysmal nocturnal hemoglobinuria (PNH), where this compound completely prevents both intravascular and extravascular hemolysis of PNH erythrocytes in vitro (IC₅₀ = 39.3 nM) [1] [2]. Beyond PNH, this compound has been investigated for other alternative pathway-mediated conditions including C3 glomerulopathy and IgA nephropathy, though development appears to have been discontinued after Phase 2 trials [3].

C3 Fragment Biology and Detection Methodologies

C3 Activation Fragments as Biomarkers

The complement component C3 serves as the central hub of the complement cascade, with its activation fragments providing critical information about complement activation status in physiological and pathological contexts. Upon activation by C3 convertases, C3 is cleaved into the anaphylatoxin C3a (9 kDa) and the opsonin C3b (175 kDa). C3b undergoes sequential proteolytic degradation by factor I and its cofactors: first to iC3b (173 kDa), then to C3c (140 kDa) and C3dg (35 kDa), with the release of small peptides including C3f (2 kDa) [4]. These C3 fragments serve distinct biological functions, with C3b and iC3b acting as potent opsonins, while C3dg represents the final degradation product that remains covalently attached to target surfaces.

The measurement of C3 fragments provides several advantages over traditional complement assays. While conventional C3 protein quantification measures the precursor molecule, C3 fragment analysis specifically reflects complement activation, offering greater sensitivity for detecting underlying complement dysregulation. Notably, C3dg has emerged as a superior biomarker for complement activation due to its extended plasma half-life of approximately 4 hours, compared to the much shorter half-lives of earlier fragments like C3a. This stability, combined with its smaller size (37 kDa), makes C3dg particularly suitable for clinical assessment of complement activation [5]. Research in systemic lupus erythematosus (SLE) has demonstrated that C3dg measurements (AUC 0.96) far outperform conventional C3 levels (AUC 0.52) in discriminating between patients and healthy controls, highlighting its potential as a sensitive diagnostic biomarker [5].

Established and Emerging Detection Technologies

Table 1: Comparison of C3 Fragment Detection Methodologies

Methodology Target Fragment Principle Sensitivity Applications Key Features
TRIFMA C3dg PEG precipitation + time-resolved fluorescence High (pmol range) SLE monitoring, complement activation Superior sensitivity, requires specialized equipment
ELISA C3dg PEG precipitation + enzyme-linked colorimetry Moderate Research applications More accessible, compatible with standard lab equipment
C3c Fragment Assay C3c Standard ELISA Moderate DDD, C3GN diagnosis CLIA-approved for diagnostic use
Sbi-IV Probe C3d Bacterial C3d-binding domain Variable Bacterial complement evasion studies Antibody-independent, avoids IgG binding issues
Molecular Imaging iC3b/C3d Monoclonal antibody + NIR emitter High (in vivo) Animal model imaging Non-invasive, whole-organ assessment

Several sophisticated methodologies have been developed for detecting and quantifying C3 fragment deposition. The C3dg assay developed by Aarhus University Hospital involves polyethylene glycol (PEG) precipitation to separate the small C3dg fragment from larger C3 molecules, followed by quantification using either Time-Resolved Immunofluorometric Assay (TRIFMA) or conventional ELISA. The optimal precipitation was achieved with 16% PEG, which effectively separated C3dg from C3 and larger fragments while maintaining antigen integrity [5]. This method demonstrates high stability when using EDTA plasma samples and correlates well with commercially available complement activation assays.

For specialized applications, innovative detection strategies have emerged. Researchers have developed an antibody-independent C3 probe derived from the staphylococcal Sbi protein, specifically the Sbi-IV domain that naturally interacts with C3d. This probe eliminates interference from immunoglobulin-binding proteins when studying complement deposition on pathogens like Staphylococcus aureus, which express Protein A and Sbi that confound traditional antibody-based detection methods [6]. In vivo imaging approaches have also been advanced, using monoclonal antibodies targeting tissue-bound iC3b/C3d linked to bioluminescent resonance energy transfer constructs that emit near-infrared light. This enables noninvasive detection of complement deposition in live animals, overcoming the limitations of invasive biopsies that only sample small tissue portions [7].

Theoretical Framework for this compound in C3 Deposition Assays

Integrating this compound into Experimental Systems

While specific protocols combining this compound with C3 fragment deposition assays are not explicitly detailed in the available literature, we can construct a theoretically sound experimental framework based on the drug's pharmacological properties and established complement methodology. For in vitro applications, this compound should be reconstituted in DMSO at stock concentrations of 10-50 mM, with subsequent dilution in appropriate physiological buffers to achieve working concentrations typically ranging from 10 nM to 1 μM, based on its reported IC₅₀ values [1]. The drug can be pre-incubated with serum or plasma for 15-30 minutes prior to complement activation to ensure adequate target engagement.

The complement activation source should be carefully selected based on the research question. Normal human serum (NHS) is commonly used, but serum from patients with specific complement disorders or animal models may be appropriate for certain investigations. For cell-based assays, PNH erythrocytes or other complement-sensitive cells can be employed to evaluate the protective effects of this compound against complement-mediated damage. Activation can be induced through various stimuli including zymosan (alternative pathway activator), heat-aggregated IgG (classical pathway activator), or specific antigens in immune complex studies. The assay duration should be optimized based on the activation method, typically ranging from 30 minutes to 2 hours at 37°C [8] [2].

Table 2: Quantitative Profile of this compound (BCX9930) in Complement Inhibition

Activity Parameter Value Experimental Context Significance
Factor D Inhibition (IC₅₀) 14.3 nM Purified human factor D Primary target potency
Proteolytic Inhibition (IC₅₀) 28.1 nM Factor B cleavage by C3b-bound factor D Functional activity in cascade
Hemolysis Prevention (IC₅₀) 29.5 nM Rabbit erythrocytes in human serum Alternative pathway inhibition
C3 Deposition Prevention (IC₅₀) 39.3 nM PNH erythrocytes Therapeutic relevance for PNH
Selectivity Margin >1000-fold Serine proteases (thrombin, tPA, etc.) Target specificity and safety
In Vivo Efficacy Complete suppression Rhesus monkeys (100-200 mg PO BID) Translational potential
C3 Fragment Detection and Quantification

Following complement activation in the presence or absence of this compound, C3 fragment deposition can be quantified using various methodologies. For surface-bound C3 fragments, flow cytometry with fluorochrome-conjugated antibodies specific for C3 activation neoepitopes (C3b/iC3b) or terminal fragments (C3d) provides quantitative data at the single-cell level. When using antibody-based detection, considerations must be made for potential interference factors, such as immunoglobulin-binding proteins on bacterial surfaces, which may necessitate the use of Fc-blocking reagents or alternative detection probes like the Sbi-IV domain [6].

For soluble C3 fragments in plasma or serum, the PEG precipitation method followed by TRIFMA or ELISA detection offers sensitive quantification of C3dg. The protocol involves: (1) diluting EDTA plasma samples 1:4 in Tris-buffered saline (TBS); (2) adding 32% PEG to achieve a final concentration of 16% PEG; (3) incubating for 1 hour on ice; (4) centrifuging at 4,000 × g for 15 minutes at 4°C; and (5) diluting the supernatant 1:200 in TBS-Tween before application to antibody-coated plates [5]. The assay utilizes specific anti-C3dg antibodies (commercially available as anti-human C3d from DAKO, catalog #A0063) for both capture and detection, with the detection antibody biotinylated for signal amplification using streptavidin-europium in TRIFMA or streptavidin-HRP in ELISA formats.

Research Applications and Potential Clinical Correlations

Application in Disease Models

The theoretical applications of this compound in C3 deposition assays span multiple complement-mediated disorders. In PNH research, assays can evaluate the drug's efficacy in preventing C3 fragment deposition on erythrocytes, correlating with reduced extravascular hemolysis. For C3 glomerulopathy and dense deposit disease, assays can assess the impact of factor D inhibition on C3 fragment deposition on endothelial cells or in glomerular models, potentially predicting treatment response. In autoimmune conditions like SLE, measuring changes in soluble C3dg levels following this compound treatment could provide pharmacodynamic biomarkers for clinical trials [5] [4].

The pathway-specific inhibition afforded by this compound makes it particularly valuable for delineating the contribution of the alternative pathway in various pathological processes. Research has demonstrated that the classical and alternative pathways play distinct roles in C3 fragment deposition, with the alternative pathway being approximately 15-fold more efficient at initiating membrane attack complex formation despite contributing similar amounts of total C3 fragments [8]. This highlights the importance of pathway-specific interventions and the value of assays that can precisely quantify the effects of such targeted therapies.

Technical Considerations and Limitations

Several critical technical factors must be considered when implementing C3 fragment deposition assays with this compound. Sample handling is crucial, as complement activation can occur ex vivo if proper procedures are not followed. EDTA plasma is preferred over serum for soluble fragment analysis, as EDTA chelates calcium and magnesium ions essential for complement activation. Samples should be processed immediately after collection, with plasma separated from cells and frozen at -80°C until analysis [4]. For cellular deposition assays, careful washing procedures are needed to remove loosely bound fragments while maintaining specifically deposited C3 fragments.

The limitations of current methodologies should also be acknowledged. Molecular imaging approaches using anti-C3d antibodies, while powerful for animal studies, have limited tissue penetration depth (<3 cm) and would be of restricted utility in human applications [7]. Repeated administration of detection probes may lead to anti-probe antibody development in vivo. Additionally, while C3 fragment deposition provides sensitive information about complement activation, it is not specific to any single disease and must be interpreted in the appropriate clinical and experimental context. Researchers should implement appropriate controls, including C3-deficient serum and specific pathway inhibitors, to validate the specificity of their observations.

Conclusion

This compound represents a promising oral therapeutic approach for complement-mediated disorders through its targeted inhibition of factor D in the alternative pathway. While direct protocol references combining this compound with C3 fragment deposition assays are limited in the available literature, the established methodologies for C3 detection and the well-characterized pharmacology of this compound provide a solid foundation for developing robust experimental approaches. The sensitive quantification of C3 fragments, particularly C3dg, offers superior assessment of complement activation compared to conventional C3 protein measurements, potentially enabling more precise evaluation of therapeutic responses in both preclinical and clinical settings.

As complement-targeted therapies continue to evolve, the integration of specific inhibitors like this compound with advanced detection methodologies for C3 fragments will enhance our understanding of disease mechanisms and treatment effects. Future research directions should focus on standardizing these assay approaches across laboratories, correlating C3 fragment deposition with clinical outcomes, and exploring the utility of these biomarkers in patient selection and dose optimization for complement-targeted therapies.

Visual Appendix: Pathway Diagrams and Experimental Workflows

Complement Activation and this compound Inhibition Mechanism

G C3 C3 C3b C3b C3->C3b Activation Convertase C3bBb (C3 Convertase) C3b->Convertase Binds FactorB FactorB FactorB->Convertase FactorD FactorD FactorD->Convertase Cleaves Factor B Amplification Amplification Loop Convertase->Amplification C3fragments C3b/iC3b/C3dg Deposition Amplification->C3fragments This compound This compound This compound->FactorD Inhibits

C3 Fragment Detection Experimental Workflow

G SamplePrep Sample Preparation (EDTA plasma) PEGPrep PEG Precipitation 16% final concentration SamplePrep->PEGPrep Centrifugation Centrifugation PEGPrep->Centrifugation Supernatant Supernatant Collection (C3dg enriched) Centrifugation->Supernatant AssayFormat Assay Format Selection Supernatant->AssayFormat TRIFMA TRIFMA AssayFormat->TRIFMA High Sensitivity ELISA ELISA AssayFormat->ELISA Standard Lab Detection Fragment Quantification TRIFMA->Detection ELISA->Detection

References

Pelecopan solubility issues in research solutions

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data & Formulations

The following table consolidates the available solubility information for Pelecopan (BCX9930) from supplier data. Always consider this as a starting point for your experimental optimization [1] [2].

Parameter Details
Molecular Weight 406.41 g/mol [1] [2]
CAS Number 2378380-49-3 [1] [2]
Solubility in DMSO ~100 mg/mL (~246.06 mM) [1]
Formulation 1 (Aqueous) ≥ 2.5 mg/mL (6.15 mM) in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline [1]
Formulation 2 (SBE-β-CD) ≥ 2.5 mg/mL (6.15 mM) in 10% DMSO + 90% (20% SBE-β-CD in Saline) [1]
Formulation 3 (Oil) ≥ 2.5 mg/mL (6.15 mM) in 10% DMSO + 90% Corn Oil [1]

FAQs and Troubleshooting

  • What is the simplest way to prepare a this compound stock solution? For most in vitro applications, dissolving the compound in pure DMSO to a concentration of 25 mg/mL (~61.5 mM) is recommended. This stock can then be diluted into your assay buffer, ensuring the final DMSO concentration is compatible with your experimental system (typically ≤0.1-1%) [1].

  • How should I prepare solutions for in vivo studies? For in vivo formulations, it is critical to use a protocol that maintains the compound in solution. Sequentially mix the components as follows [1]:

    • First, dissolve this compound in a small volume of DMSO (e.g., 100 µL of DMSO per 2.5 mg of compound).
    • Add the required amount of PEG300 and mix thoroughly.
    • Add Tween-80 and mix again.
    • Finally, dilute with saline or a 20% SBE-β-CD solution to the final volume.
  • What can I do if my this compound precipitates upon dilution? Precipitation upon dilution into aqueous buffers is a common challenge. To mitigate this:

    • Reduce the Stock Concentration: Prepare a less concentrated DMSO stock (e.g., 10 mM) to minimize the solvent shock upon dilution.
    • Use a Co-solvent System: Instead of pure DMSO, pre-mix your stock with a co-solvent like PEG300 before adding the aqueous buffer.
    • Consider Alternative Formulations: Switch to a formulation using 20% SBE-β-CD in saline, which is specifically designed to enhance solubility in aqueous environments [1].

Experimental Workflow for Solution Preparation

This diagram outlines the decision-making process and key steps for preparing this compound research solutions.

G Start Start: this compound Solubility Protocol InVitro In Vitro Assay Start->InVitro InVivo In Vivo Study Start->InVivo DMSO_Stock Prepare DMSO Stock (25 mg/mL, ~61.5 mM) InVitro->DMSO_Stock Aqueous_Form Prepare Aqueous Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) InVivo->Aqueous_Form SBE_Form Prepare SBE-β-CD Formulation (10% DMSO, 90% 20% SBE-β-CD) InVivo->SBE_Form Dilute Dilute into Assay Buffer (Keep Final DMSO ≤ 1%) DMSO_Stock->Dilute CheckSol Check for Precipitation Aqueous_Form->CheckSol SBE_Form->CheckSol Proceed Proceed with Experiment CheckSol->Proceed Clear Solution Troubleshoot Troubleshoot: Reduce Stock Concentration or Use Co-solvent CheckSol->Troubleshoot Precipitation Observed Dilute->CheckSol Troubleshoot->CheckSol

Methodology for Key Experiment

The following protocol is adapted from supplier recommendations for preparing a standard aqueous formulation for animal studies [1].

Protocol: Preparation of Aqueous Formulation for In Vivo Dosing

  • Calculate Masses and Volumes: Determine the required final volume and calculate the mass of this compound needed for a 2.5 mg/mL solution. The volumes of excipients will be 10% of the final volume for DMSO, 40% for PEG300, 5% for Tween-80, and 45% for saline.
  • Dissolve API: Transfer the weighed this compound powder into a glass vial. Add the calculated volume of DMSO.
    • Vortex or sonicate briefly to ensure complete dissolution. The solution should be clear.
  • Add PEG300: To the DMSO solution, add the calculated volume of PEG300.
    • Mix vigorously on a vortex mixer until the solution is homogeneous.
  • Add Tween-80: Introduce the calculated volume of Tween-80 to the mixture.
    • Vortex thoroughly to ensure it is fully incorporated.
  • Dilute to Final Volume: Slowly add the calculated volume of saline (0.9% sodium chloride) while continuously vortexing to avoid precipitation.
  • Final Inspection: Visually inspect the final formulation to confirm a clear, particulate-free solution. The solution is now ready for use.

References

Pelecopan IC50 variability in complement assays

Author: Smolecule Technical Support Team. Date: February 2026

Pelecopan IC₅₀ Values

The table below summarizes the key inhibitory concentrations of this compound from published research.

Assay/Target Reported IC₅₀ Value Context and Relevance
Pure Human Factor D [1] [2] [3] 14.3 nM Measures direct inhibition of the target serine protease; represents maximal potency in a clean system.
Factor B Cleavage by C3b-Bound Factor D [2] [3] 28.1 nM Assesses inhibition in a more complex, physiologically relevant step in the Alternative Pathway.
AP-Mediated Hemolysis (Rabbit Erythrocytes) [2] [3] 29.5 nM Functional cell-based assay measuring overall inhibition of alternative pathway activity.

Troubleshooting IC₅₀ Variability

While data for this compound is limited, IC₅₀ variability is a well-documented challenge in biochemistry [4] [5]. The following guide addresses common sources of error.

Frequently Asked Questions
  • FAQ 1: Why do I get different IC₅₀ values when using different assay formats (e.g., enzymatic vs. cell-based)? Different assays measure different endpoints. An enzymatic assay using a synthetic substrate reports on direct target engagement, while a hemolysis assay reflects the entire pathway's function. The IC₅₀ will naturally be different, as shown in the table above. Always compare IC₅₀ values generated from the same assay format.

  • FAQ 2: Our lab is getting different IC₅₀ values for the same inhibitor over time. What are the most common sources of this variability? Intra-lab variability often stems from subtle changes in experimental conditions. Key factors to check include:

    • Cell Passage Number and Health: Using cells at high passage numbers or with low viability can significantly alter transporter expression and enzyme activity [4].
    • Critical Reagent Lot Variations: Different lots of key proteins like factor B, factor D, or C3 can have varying specific activities. Always qualify new lots against the old one.
    • Assay Parameter Calculation: The method used to calculate percent inhibition and fit the data can change the final IC₅₀ value. Standardize the calculation method across all experiments [4] [6].
Experimental Protocol: Key Considerations for a Robust Factor D Inhibition Assay

To minimize variability, adhere to the following best practices derived from general assay validation principles:

  • Standardize the Assay System:

    • Source of Components: Use well-characterized, recombinant human complement proteins (Factors B, D, C3b) from a reliable supplier to ensure consistency.
    • Buffer Conditions: Precisely control pH, ionic strength, and cation concentrations (e.g., Mg²⁺), as these are critical for complement enzyme activity [7] [8].
  • Execute Precise Sample Handling:

    • Inhibitor Preparation: this compound is typically dissolved in DMSO. Keep the final DMSO concentration consistent and as low as possible (e.g., ≤0.1%) across all wells, including controls, to avoid solvent effects [2].
    • Pre-incubation: Include a pre-incubation step where the inhibitor is mixed with factor D before adding the other components (like factor B and C3b). This ensures the inhibitor has time to bind its target.
  • Employ Rigorous Data Analysis:

    • Control Definition: Clearly define your positive (100% activity, no inhibitor) and negative (0% activity, perhaps with a well-characterized control inhibitor) controls for every plate.
    • Calculation Method: Be consistent in whether you use % Inhibition or % of Control for curve fitting, as this can alter results [4] [6].
    • Curve Fitting: Use a standardized nonlinear regression model (e.g., four-parameter logistic curve) across all datasets.

Complement System and Assay Context

The following diagram illustrates the role of factor D in the complement system's alternative pathway, which is the target of this compound.

G C3 C3 C3b C3b (on surface) C3->C3b Spontaneous 'Tick-over' C3bB C3b•B C3b->C3bB + Factor B (fB) C3bBb C3b•Bb (C3 Convertase) C3bB->C3bBb Factor D (fD) Cleaves fB MoreC3b Amplification: More C3b C3bBb->MoreC3b Cleaves C3 MAC Membrane Attack Complex (MAC) (Cell Lysis) C3bBb->MAC Leads to C5 Convertase & MAC MoreC3b->C3b Positive Feedback This compound This compound This compound->C3bB Inhibits fD

Key Recommendations for Consistency

To ensure consistent and reliable results in your experiments with this compound:

  • Internal Standardization: Validate and standardize your assay protocol using a reference inhibitor if available.
  • Full Dose-Response: Always run a full dose-response curve rather than single concentrations.
  • Documentation: Meticulously document all reagent sources, lot numbers, cell passage numbers, and data analysis parameters.

References

optimizing Pelecopan concentration for hemolysis studies

Author: Smolecule Technical Support Team. Date: February 2026

Pelecopan Data & Optimization Parameters

The table below summarizes the key quantitative data for this compound (also known as BCX9930) from the search results.

Parameter Value / Concentration Experimental Context
IC₅₀ (Human Factor D) 14.3 nM [1] Proteolytic activity against pure human factor D.
IC₅₀ (C3b-bound Factor B) 28.1 nM [1] Proteolytic activity against C3b-bound factor B.
IC₅₀ (Rabbit Erythrocytes) 29.5 nM [1] Prevention of hemolysis of Paroxysmal Nocturnal Hemoglobinuria (PNH) cells in vitro.
Suggested Stock Solution 10-100 mM in DMSO [1] For preparing in vitro working concentrations.
Solubility (DMSO) ~100 mg/mL (~246.06 mM) [1] Saturation point for stock solution preparation.

Key Experimental Considerations

Several factors from general hemolysis assay best practices can significantly impact your results and should be carefully controlled when testing this compound.

  • Blood Source: The species of erythrocytes used is critical. One study found that the hemolytic effect of test compounds varied up to fourfold depending on whether the blood came from humans, mice, rats, or rabbits [2]. It is recommended to use human blood for the most relevant data, and to clearly report the source in your methodology.
  • Erythrocyte Concentration: The concentration of red blood cells (RBCs) in the assay suspension directly influences the degree of hemolysis. Higher erythrocyte concentrations and longer incubation times lead to increased hemolysis, which affects the calculated hemolysis ratios [2]. A common concentration is 1% washed erythrocytes [2].
  • Positive Control Detergent: The choice of detergent for the 100% hemolysis control (e.g., Triton X-100, SDS, Tween-20) can lead to up to 2.7-fold differences in the final calculated hemolysis ratio [2]. It is best to use a single, consistent detergent and concentration across all experiments.
  • General Assay Factors: Other variables that can affect the outcome of functional hemolysis assays include the fragility and concentration of erythrocytes, pH, concentrations of divalent cations (Ca²⁺, Mg²⁺), and temperature [3].

Detailed Experimental Protocol

Based on the gathered information, here is a detailed methodology for a hemolysis assay to test this compound.

Principle

This assay measures the ability of this compound to inhibit complement-mediated hemolysis by specifically inhibiting factor D in the alternative pathway. Hemolysis is quantified by measuring hemoglobin release via its optical density (OD) [2] [1].

Reagents & Preparation
  • This compound Stock: Prepare a 10 mM stock solution in DMSO. Further dilute in assay buffer to create a concentration series (e.g., from 1 nM to 1 µM) for testing [1].
  • Erythrocytes: Obtain fresh human blood with an appropriate anticoagulant (heparin or sodium citrate). Wash the erythrocytes 2-3 times with phosphate-buffered saline (PBS, pH 7.4) and prepare a 1% (v/v) suspension in PBS [2].
  • Controls:
    • Negative Control: Erythrocytes + PBS (spontaneous hemolysis).
    • Positive Control: Erythrocytes + 1% Triton X-100 (100% hemolysis).
    • Vehicle Control: Erythrocytes + DMSO (at the highest concentration used for this compound dilution).
Procedure
  • Incubation: In a 96-well plate, mix 100 µL of the 1% erythrocyte suspension with 100 µL of the respective this compound concentration or controls.
  • Activation: Add 20 µL of a complement activation trigger (e.g., pre-actived serum or other relevant initiator of the Alternative Pathway) to each well. For protocol details on testing synergy in hemolysis assays, please refer to the original research [3].
  • Incubate: Seal the plate and incubate at 37°C for 60 minutes with gentle shaking.
  • Centrifuge: Centrifuge the plate at 1000 × g for 5 minutes to pellet intact erythrocytes and cell debris.
  • Measure: Carefully transfer 100 µL of the supernatant from each well to a new plate. Measure the absorbance at 405 nm (a peak for hemoglobin) or 540-570 nm using a microplate reader [2].
Data Analysis

Calculate the percentage of hemolysis for each test condition using the formula [2]: % Hemolysis = [(ODₜₑₛₜ − ODₙₑ𝑔) / (ODₚₒₛ − ODₙₑ𝑔)] × 100%

Where:

  • ODₜₑₛₜ = Absorbance of the this compound test well
  • ODₙₑ𝑔 = Absorbance of the negative control (PBS)
  • ODₚₒₛ = Absorbance of the positive control (Triton X-100)

The IC₅₀ (concentration that inhibits 50% of hemolysis) can then be determined by plotting % Hemolysis against the log of the this compound concentration and fitting a dose-response curve.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Background Hemolysis Erythrocytes are too fragile or handling is too rough. Use fresh blood, gentle pipetting, and check anticoagulant. Use blood from a single human individual if possible, as responses are more consistent [2].
Low Signal Window Positive control detergent is inefficient. Test and optimize the concentration of Triton X-100 (e.g., 0.1%-1%) to ensure consistent 100% lysis [2].
IC₅₀ Value Inconsistent Species-specific differences in complement factors. Ensure the use of human erythrocytes and human serum complement for testing human-targeted drugs like this compound [2] [1].
Compound Precipitates DMSO concentration too high or solvent incompatibility. Ensure the final DMSO concentration is ≤1% and use the recommended solvent formulations [1].

Mechanism and Workflow Visualization

The following diagrams, created with Graphviz, illustrate the drug's mechanism and experimental workflow. The DOT code is provided for your use.

This compound Inhibits the Complement Alternative Pathway

Mechanism C3b C3b C3bB C3bB C3b->C3bB Binds FactorB Factor B FactorB->C3bB Binds FactorD Factor D FactorD->C3bB Cleaves (Activation) Bb Bb C3bB->Bb C3Convertase C3 Convertase (C3bBb) Bb->C3Convertase Lysis Hemolysis C3Convertase->Lysis Leads to This compound This compound This compound->FactorD  Inhibits

Hemolysis Assay Workflow

Workflow Start Prepare Reagents WashRBC Wash Erythrocytes (1% Suspension) Start->WashRBC PrepareCompound Prepare this compound Dilution Series Start->PrepareCompound ControlPrep Prepare Controls: - Negative (PBS) - Positive (Triton X-100) Start->ControlPrep Incubate Incubate with Complement Trigger (37°C, 60 min) WashRBC->Incubate PrepareCompound->Incubate Centrifuge Centrifuge (1000 × g, 5 min) Incubate->Centrifuge Measure Measure Supernatant Absorbance (405 nm) Centrifuge->Measure Calculate Calculate % Hemolysis & IC₅₀ Measure->Calculate End Analyze Data Calculate->End ControlPrep->Incubate

References

Pelecopan stability problems in storage

Author: Smolecule Technical Support Team. Date: February 2026

Pelecopan Storage Specifications

Form Temperature Solvent Shelf Life Key Considerations
Powder -20°C --- ~3 years [1] Keep desiccated; protect from light and moisture.
Solution 4°C DMSO ~2 weeks [1] Short-term storage only; prone to freeze-thaw degradation.
Solution -80°C DMSO ~6 months [1] Recommended for long-term storage of stock solutions.

Experimental Handling & Solubility Protocols

For consistent experimental results, proper preparation and handling of this compound solutions are critical.

  • Solubility Data: this compound is soluble in DMSO (~100 mg/mL or ~246 mM) [1]. For in vivo formulations, it can be further diluted in saline solutions containing co-solvents like PEG300 and Tween80 [1].
  • Sample Preparation Protocol:
    • Weighing: Allow the powder vial to warm to room temperature before opening to prevent moisture condensation. Perform a quick and accurate weighing.
    • Dissolution: Add the required amount of pure DMSO to prepare a concentrated stock solution (e.g., 25 mg/mL).
    • Aliquoting: Immediately after the powder is fully dissolved, aliquot the stock solution into single-use vials.
    • Storage: Freeze the aliquots at -80°C to maintain stability and avoid repeated freeze-thaw cycles [1].

Frequently Asked Questions

What is the chemical stability of this compound in aqueous buffer? this compound is typically supplied and stored in DMSO for stability. Its stability in aqueous buffers for biological assays should be validated empirically, as the degradation rate can be influenced by pH, temperature, and buffer composition. It is recommended to prepare fresh working solutions from DMSO stock for each experiment.

I suspect my this compound sample has degraded. How can I confirm this? Techniques like High-Performance Liquid Chromatography (HPLC) can compare your sample with a fresh reference standard to detect changes in purity and the appearance of degradation peaks. Additionally, a loss of inhibitory activity in a baseline bioassay would strongly indicate compound degradation.

Experimental Workflow for Stock Solution Preparation

The diagram below outlines the key steps for preparing and storing this compound stock solutions to maximize stability.

Start Start Preparation Step1 Weigh Powder Start->Step1 Step2 Dissolve in DMSO Step1->Step2 Step3 Aliquot into Single-Use Vials Step2->Step3 StoreShort Short-Term Storage (2 weeks) Step3->StoreShort 4°C StoreLong Long-Term Storage (6 months) Step3->StoreLong -80°C Use Use Fresh Aliquot StoreShort->Use Thaw StoreLong->Use Thaw Once End Experiment Use->End

References

Pelecopan selectivity challenges in assays

Author: Smolecule Technical Support Team. Date: February 2026

Pelecopan Selectivity Profile

The table below compiles the key selectivity data for this compound (BCX-9930) from published research.

Assay Description Target/Enzyme Reported IC₅₀ Key Finding
Proteolytic activity assay [1] Complement Factor D (purified human) 14.3 nM Primary target; highly potent inhibition
Proteolytic activity against C3b-bound factor B [1] Complement Factor D 28.1 nM Confirms activity in a more complex, physiologically relevant system
AP-mediated hemolysis (rabbit erythrocytes) [1] Alternative Pathway (AP) of Complement 29.5 nM Demonstrates functional inhibition of the complement system in cells
C3 fragment deposition (PNH erythrocytes) [1] Complement C3 39.3 nM Shows prevention of key biomarker deposition in a disease model
Selectivity Panel [2] Serine Proteases for Selectivity Screening
Thrombin, Activated Protein C, Tissue plasminogen activator, Trypsin >28 µM Demonstrates high selectivity (>1000-fold vs. primary target)
Activated Factor X (FXa), Activated Factor XII (FXIIa) >50 µM Confirms high selectivity against key coagulation factors

Important Development Status Note

This compound is no longer in active clinical development for its primary indications, including paroxysmal nocturnal hemoglobinuria (PNH) and IgA nephropathy [3] [4]. Therefore, the available data is limited to earlier research phases, and updated or comprehensive troubleshooting guides from later-stage trials are not available.

Experimental Context

For a complete understanding, here is the key experimental context related to the data in the table:

  • Mechanism of Action: this compound is a potent, selective, and orally active inhibitor of complement factor D (CFD) [1] [2]. CFD is a serine protease that is crucial for the activation and amplification of the alternative pathway (AP) of the complement system. By inhibiting factor D, this compound prevents the cleavage of factor B and the formation of the C3 convertase (C3bBb), thereby suppressing AP activity [1].
  • In Vitro Functional Assays: The effectiveness of this compound was confirmed in cell-based models of PNH. It prevented the accumulation of C3 fragments on PNH red blood cells and protected them from AP-mediated hemolysis [1].
  • In Vivo Evidence: In a study using rhesus monkeys, oral administration of this compound (at doses of 100 and 200 mg, twice daily) completely suppressed the alternative pathway activity in serum [2].

Experimental Workflow for Assessing Selectivity

The following diagram outlines a general experimental workflow for determining the selectivity and functional activity of a compound like this compound.

G Start Start: Compound Profiling A Primary Target Assay (Inhibit purified Factor D) Start->A B Complex System Assay (Inhibit C3b-bound Factor B) A->B C Functional Cellular Assay (Prevent hemolysis in PNH model) B->C D Selectivity Screening Panel (Test against off-target serine proteases) C->D E Data Analysis D->E F Conclusion: Establish Selectivity Profile E->F

References

Pelecopan assay interference solutions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Assay Interference

What are Pan-Assay Interference Compounds (PAINS)? Pan-Assay Interference Compounds (PAINS) are promiscuous molecules that can produce false-positive results through various non-specific mechanisms, rather than through true target engagement [1]. A subset known as "Membrane PAINS" specifically influence membrane protein function by non-specifically perturbing the lipid membranes surrounding them [1].

What are common sources of interference in biological assays? Interference can arise from multiple sources, which are summarized in the table below.

Interference Type Description Common Examples
Compound-Mediated Substance itself interferes with assay readout. Promiscuous aggregators, fluorescent compounds, redox-active compounds [1].
Sample Matrix Effects Interference from components within the sample. Lipids, hemoglobin (hemolysis), bilirubin (icterus), albumin, antibodies [2].
Reagent/Protocol Issues Problems with assay components or execution. Improper buffer osmolarity, photobleached beads, incomplete washing, poor pipetting technique [3].

Pelecopan-Specific Guidance & General Troubleshooting

What is the mechanism of action of this compound? this compound is a potent, selective, and orally bioactive inhibitor of complement factor D (FD), a serine protease in the alternative complement pathway [4] [5]. It inhibits FD's proteolytic activity against C3b-bound factor B, preventing the formation of the C3 convertase (C3bBb) and subsequent complement cascade activation [4].

The following diagram illustrates the signaling pathway and where this compound exerts its effect.

G start Alternative Pathway Activation C3b C3b start->C3b Generates C3 C3 C3->C3b Feedback Loop C3b->C3b Binds FactorB Factor B C3b->FactorB Binds C3bBb C3 Convertase (C3bBb) FactorB->C3bBb Factor D Cleaves FactorD Factor D (FD) FactorD->FactorB Cleaves C3bBb->C3 Cleaves amplification Complement Amplification & Hemolysis C3bBb->amplification This compound This compound (BCX9930) FD Inhibitor This compound->FactorD Inhibits

How can I troubleshoot high background or non-specific signal in my assay? This is a common issue with multiple potential causes. The troubleshooting workflow below can help you systematically identify and resolve the problem.

G start High Background/Non-specific Signal check_controls Check Control Wells start->check_controls sample_matrix Sample Matrix Effect? check_controls->sample_matrix optimize_sample Clarify sample by centrifugation. Dilute sample (e.g., 1:1 with assay diluent). Reduce detergent concentration in lysates. sample_matrix->optimize_sample Yes reagent_protocol Reagent or Protocol Issue? sample_matrix->reagent_protocol No end Signal Resolved optimize_sample->end troubleshoot_reagent Use correct wash/reading buffers. Protect beads from light (photobleaching). Vortex beads before use. Ensure complete washing. reagent_protocol->troubleshoot_reagent Yes reagent_protocol->end No troubleshoot_reagent->end

My assay results are inconsistent between replicates. What should I check? Inconsistent results often point to protocol execution or reagent handling issues [3].

  • Pipetting Technique: Use a calibrated multichannel pipettor and avoid touching the pipette tips to the sides of the wells when adding wash buffer to prevent splashing and cross-contamination [3].
  • Bead Handling: Always vortex the bead suspension well for about 30 seconds before use to avoid high bead aggregation. During incubation, ensure the plate is shaken sufficiently to keep beads in suspension [3].
  • Plate Sealing: Do not re-use plate seals, as this can cause contamination. Use a new seal for each incubation step [3].
  • Instrument Maintenance: Check for partial clogs in the instrument needle and ensure the probe height is correctly adjusted according to the manufacturer's manual [3].

The signal in my assay is weak or below the detection limit. What are the potential solutions? If your signal is weak, consider the following actions:

  • Confirm Sample Preparation: Prepare your samples and antigen standards on ice to maintain stability. Ensure the standards have been reconstituted and diluted correctly according to the protocol [3].
  • Optimize Sample Dilution: For some sample types like serum and plasma, the levels of your target protein may be high and require dilution. Conversely, if the target is low, levels may fall below the detection limit. You may need to test a range of dilutions or use a high-sensitivity kit if available [3].
  • Extend the Standard Curve: Add one or two further dilutions to the lower end of your standard curve to better distinguish data near the detection limit [3].
  • Check Instrument Settings: Before acquisition, run calibration and verification beads. Review instrument settings to ensure you have selected the correct bead gates and detector (DD) settings [3].

Key Considerations for Robust Assays

The principles of good assay design are universal. Here are some best practices to minimize interference issues:

  • Include Appropriate Controls: Always run background controls (e.g., sample without DPPH, DPPH with solvent) to correct for any inherent absorbance or fluorescence from your sample or buffer [6]. For cell-based assays, include solvent controls that use the same volume of solvent as your treated cells [7].
  • Validate with Orthogonal Assays: Do not rely on a single method. Confirm key findings using an alternative assay technology based on a different detection principle (e.g., follow up a bead-based immunoassay with an ELISA or a functional enzymatic assay) [7].
  • Adhere to Protocols Precisely: Buffer osmolarity, incubation times, and light sensitivity are often critical. For example, using reading buffer instead of wash buffer for the final resuspension in a bead-based assay will alter bead size and affect detection [3]. Similarly, DPPH solution is light-sensitive and must be protected and prepared fresh daily [6].

References

Pelecopan vs other complement factor D inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Complement Factor D Inhibitors

Drug Name Highest Phase & Status (for mentioned indications) Key Molecular & Preclinical Data Noted Indications (in clinical trials)

| Pelecopan (BCX-9930) | Phase 2 (Discontinued) [1] [2] | IC50: 14.3 nM (for factor D) [3] Mechanism: Potent, selective, orally active inhibitor of complement factor D [3]. | Paroxysmal Nocturnal Hemoglobinuria (PNH), C3 Glomerulopathy, IgA Nephropathy [1] [2] | | Danicopan | Approved (as add-on therapy for PNH) [4] | N/A (Information in search results focuses on clinical status) [4] | PNH [4] | | Vemircopan | Clinical Investigation [4] | Preclinical Profile: Demonstrated lower clearance and higher bioavailability in animal studies compared to danicopan [4]. | Complement-mediated diseases (e.g., PNH) [4] |

Scientific Context and Mechanism of Action

Factor D is a serine protease and the rate-limiting enzyme of the alternative complement pathway (AP). Its inhibition strategically blocks the AP, a key amplifier of the complement immune response, while largely preserving the classical and lectin pathways which are important for initial immune defense [5].

The following diagram illustrates the role of Factor D in the complement system and the site of inhibition for these drugs.

G AP Alternative Pathway (AP) Activation (Spontaneous C3 hydrolysis) C3H2O C3(H2O) AP->C3H2O C3 C3 C3->C3H2O C3H2O_FB C3(H2O):FB Complex C3H2O->C3H2O_FB C3b C3b C3convertase_amp Amplification C3 Convertase (C3bBb) C3b->C3convertase_amp FB Factor B (FB) FB->C3H2O_FB FB->C3convertase_amp FD Factor D (FD) C3H2O_FB->FD C3convertase_init Initial C3 Convertase (C3(H2O)Bb) FD->C3convertase_init Cleaves FB FD->C3convertase_amp Cleaves FB C3convertase_init->C3 Cleaves C3convertase_init->C3b C3a C3a (Anaphylatoxin) C3convertase_init->C3a Amplification Amplification Loop C3convertase_amp->Amplification TerminalPath Terminal Pathway (MAC formation & cell lysis) C3convertase_amp->TerminalPath C3b_loop C3b (for amplification) Inhibitor Factor D Inhibitors (e.g., this compound, Danicopan) Inhibitor->FD Amplibration Amplibration Amplibration->C3convertase_amp

Example Experimental Workflow for Factor D Inhibitors

A typical preclinical drug discovery workflow for these molecules involves several key stages [4]:

  • In Vitro Potency and Selectivity Screening: Synthesized compounds are tested in biochemical assays to determine the half-maximal inhibitory concentration (IC50) against factor D. Selectivity is assessed against other serine proteases.
  • Metabolic Stability Assessment: Compounds are evaluated in systems like liver microsomes to predict their metabolic stability in vivo.
  • Complement Pathway Functional Assays: The inhibitory effect is confirmed in cell-based or serum-based models that measure activation of the alternative pathway (AP), and sometimes the classical (CP) and lectin (LP) pathways, to ensure specificity.
  • Disease-Specific Model Testing: Efficacy is tested in relevant in vitro disease models (e.g., a PNH model assessing hemolysis).
  • In Vivo PK/PD Studies: Optimized compounds are administered to animals to evaluate pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (target engagement and inhibitory effect on the AP).

Key Takeaways for Researchers

  • This compound is not currently in active clinical development for the indications searched. This is a critical differentiator from danicopan, which has been approved, and vemircopan, which is still under investigation [1] [2] [4].
  • The therapeutic rationale for targeting factor D remains strong. Inhibiting the AP via factor D is a validated strategy for treating complement-mediated diseases, particularly those driven by AP dysregulation like PNH and C3 Glomerulopathy [5] [6].
  • Drug discovery efforts continue to focus on optimizing the potency, selectivity, and oral bioavailability of these small molecules, as evidenced by the progression from danicopan to vemircopan [4].

References

Pelecopan comparative efficacy in PNH models

Author: Smolecule Technical Support Team. Date: February 2026

Pelecopan (BCX-9930) Profile

Attribute Details
Drug Type Small molecule [1]
Mechanism of Action Potent, selective, and orally active inhibitor of complement factor D (CFD) [2] [3].
Highest Phase of Development Discontinued (Phase 2) [1] [4].
Relevant Indications (under study) Paroxysmal Nocturnal Hemoglobinuria (PNH), C3 Glomerulopathy, IgA Nephropathy [1] [2] [4].

| Key Preclinical IC50 Values | • Purified human factor D: 14.3 nM • Factor B bound to C3b: 28.1 nM • AP-mediated hemolysis (rabbit erythrocytes): 29.5 nM • C3 fragment deposition on PNH RBCs: 39.3 nM [2] [3]. | | Selectivity | Did not significantly inhibit other serine proteases like thrombin, activated protein C, or factors Xa and XIIa (IC50 >28 μM) [3]. |

Mechanism of Action and Experimental Data

This compound was designed to inhibit the alternative pathway (AP) of the complement system by targeting complement factor D (CFD), a serine protease [3].

  • Role of Factor D: Factor D is essential for cleaving factor B to form the C3 convertase (C3bBb), which drives the amplification loop of the complement cascade. Uncontrolled AP activation leads to the destruction of red blood cells (hemolysis) in PNH [3].
  • Therapeutic Goal: By inhibiting factor D, this compound aimed to prevent both intravascular and extravascular hemolysis in PNH, addressing a limitation of C5 inhibitors (like eculizumab) which only prevent intravascular hemolysis [2].

The following diagram illustrates the complement cascade and the points of inhibition for different drug classes.

g ClassicPath Classical/Lectin Pathway C3 C3 ClassicPath->C3 AltPath Alternative Pathway (AP) AltPath->C3 C3b C3b C3->C3b FactorB Factor B C3b->FactorB Binds C3Convertase C3 Convertase (C3bBb) FactorB->C3Convertase Cleaved by FactorD Factor D FactorD->C3Convertase Activates C5 C5 C3Convertase->C5 C5b C5b C5->C5b MAC Membrane Attack Complex (MAC) C5b->MAC Hemolysis Intravascular Hemolysis MAC->Hemolysis Inhibitor_this compound This compound (Factor D Inhibitor) Inhibitor_this compound->FactorD Inhibitor_C3 C3 Inhibitors (e.g., Pegcetacoplan) Inhibitor_C3->C3 Inhibitor_C5 C5 Inhibitors (e.g., Eculizumab) Inhibitor_C5->C5

Diagram: Complement Cascade Inhibition Points. This figure shows the alternative complement pathway and the specific proteins targeted by different inhibitor classes. This compound acts upstream by inhibiting Factor D to prevent the formation of the C3 convertase, the central amplification engine of the pathway [3].

Experimental Protocols for Key Assays

The quantitative data for this compound was generated using standard complement research assays. Below are summaries of the key methodologies cited in the search results [3].

Inhibition of Purified Human Factor D Proteolytic Activity
  • Objective: To measure the direct inhibitory activity of this compound on the primary target, factor D.
  • Methodology: An enzyme activity assay using purified human factor D. The half-maximal inhibitory concentration (IC50) is determined by incubating the enzyme with the compound and a specific chromogenic or fluorogenic substrate. The cleavage of the substrate is measured spectrophotometrically or fluorometrically.
  • Key Parameter: IC50 = 14.3 nM [2] [3].
Inhibition of Alternative Pathway-Mediated Hemolysis
  • Objective: To evaluate the functional effect of this compound in a cell-based system that models the destruction of RBCs in PNH.
  • Methodology: Rabbit erythrocytes, which are highly susceptible to lysis by the human alternative pathway, are incubated with normal human serum as a source of complement. The serum is pre-treated with increasing concentrations of this compound. Hemolysis is quantified by measuring the release of hemoglobin.
  • Key Parameter: IC50 = 29.5 nM [2] [3].
Inhibition of C3 Fragment Deposition on PNH Erythrocytes
  • Objective: To assess the drug's ability to prevent extravascular hemolysis, a key clinical outcome.
  • Methodology: PNH erythrocytes (lacking CD59) are incubated with normal human serum and this compound. The deposition of C3 fragments (e.g., C3b, iC3b) on the cell surface is then detected and quantified using flow cytometry with a fluorescently-labeled anti-C3 antibody.
  • Key Parameter: IC50 = 39.3 nM [3].

Interpretation and Context

While this compound demonstrated potent and selective activity in pre-clinical models, its discontinuation means it will not become a clinical treatment for PNH [1] [4]. The field has since moved forward with other agents, particularly proximal complement inhibitors like iptacopan (an oral Factor B inhibitor) and pegcetacoplan (a C3 inhibitor), which also target the complement cascade upstream of C5 and have demonstrated clinical efficacy [5] [6] [7].

References

Pelecopan selectivity profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pelecopan (BCX9930) Profile

Attribute Details
Other Names BCX-9930 [1]
Mechanism of Action Potent, selective, and orally active inhibitor of complement factor D (CFD) [2] [3] [4].
Primary Indication Paroxysmal Nocturnal Hemoglobinuria (PNH) [2] [3] [4]. Research in other alternative pathway-mediated diseases [3] [4].
Development Status Discontinued for PNH, IgA nephropathy, membranoproliferative glomerulonephritis, and nephrosis [1].

| Selectivity Data | • IC₅₀ vs. purified human factor D: 14.3 nM [2] [3]. • IC₅₀ vs. AP-mediated hemolysis: 29.5 nM (rabbit erythrocytes) [2]. • IC₅₀ vs. C3 fragment deposition: 39.3 nM (PNH erythrocytes) [2]. | | Key Evidence of Selectivity | Did not inhibit human serine proteases like thrombin, activated protein C, tissue plasminogen activator, trypsin, activated factor X, or activated factor XII (IC₅₀ >28-50 µM) [2]. |

Experimental Data & Protocols

The quantitative data for this compound's selectivity and potency were primarily obtained from the following types of in vitro biochemical and cell-based assays [2]:

  • Enzyme Inhibition Assays: Measured the inhibition of proteolytic activity of purified human factor D.
  • Hemolysis Assays: Evaluated the inhibition of alternative pathway (AP)-mediated hemolysis of rabbit erythrocytes.
  • C3 Deposition Assays: Quantified the suppression of C3 fragment deposition on PNH erythrocytes.
  • Selectivity Panels: Tested against a panel of other human serine proteases to establish selectivity.

Complement Pathway and Mechanism of Action

The diagram below illustrates the complement system's alternative pathway and where this compound acts.

f C3 Native C3 C3b C3b C3->C3b Spontaneous hydrolysis C3Convertase C3 Convertase (C3bBb) C3b->C3Convertase Factor B Factor D Amplification Amplification Loop C3Convertase->Amplification Cleaves C3 Hemolysis Hemolysis & C3 Deposition (on PNH RBCs) Amplification->Hemolysis FactorD Factor D FactorD->C3Convertase Binds & Cleaves Factor B This compound This compound This compound->FactorD Inhibits

References

Pelecopan validation in alternative pathway diseases

Author: Smolecule Technical Support Team. Date: February 2026

Pelecopan Profile

The table below summarizes the key information available for this compound:

Attribute Description
Other Names BCX-9930, BCX9930 [1] [2]
CAS Registry 2378380-49-3 [3] [4]
Mechanism of Action Potent, selective, and orally active inhibitor of complement factor D (IC₅₀ = 14.3 nM) [3] [4]
Field of Application Targets the alternative complement pathway (AP); investigated for Paroxysmal Nocturnal Hemoglobinuria (PNH), C3 Glomerulopathy, and IgA Nephropathy [3] [5]
Highest Development Phase Discontinued (Phase 2 for PNH, IgA Nephropathy, and other AP-mediated diseases) [1] [2]
Originator BioCryst Pharmaceuticals [1]

Clinical Development Status

According to pharmaceutical databases, this compound's development for several key indications has been halted.

  • Discontinued Indications: The drug's highest development phase is listed as "Discontinued" for Paroxysmal Nocturnal Hemoglobinuria (PNH), IgA Nephropathy, and Membranoproliferative Glulonephritis/C3 Glomerulopathy [1] [2].
  • Ongoing Research Context: Despite this, research into complement factor D as a target remains active. Recent scientific reviews (as of late 2023) still list this compound alongside other factor D inhibitors (like vemircopan) as part of the emerging landscape of complement-targeted therapies for IgA Nephropathy [5] [6].

Experimental Data and Protocols

The search results provide some in vitro experimental data and general methodologies from preclinical studies, which are typically used to establish a drug's initial profile.

Biological Activity & Assay Protocols

  • Factor D Inhibition: this compound inhibits the proteolytic activity of pure human factor D with an IC₅₀ of 14.3 nM. In assays measuring the inhibition of factor D activity against C3b-bound factor B, the reported IC₅₀ is 28.1 nM [4].
  • Hemolysis Prevention: In an in vitro model of PNH, this compound prevents the hemolysis of PNH cells with an IC₅₀ of 29.5 nM in rabbit erythrocytes. It also prevents the buildup of C3 fragments on PNH erythrocytes [4].

General Experimental Workflow The diagram below outlines a generalized flow for the key in vitro experiments cited in the research:

f Start Start Experiment Prep1 Prepare purified human factor D enzyme Start->Prep1 Start2 Parallel Experiment Start->Start2 Prep2 Prepare substrate (C3b-bound factor B) Prep1->Prep2 Assay1 Incubate with varying concentrations of this compound Prep2->Assay1 Measure1 Measure proteolytic activity (e.g., fluorescence) Assay1->Measure1 Data1 Calculate IC₅₀ for Factor D inhibition Measure1->Data1 Data Analysis CellPrep Isolate PNH erythrocytes or rabbit erythrocytes Start2->CellPrep Assay2 Incubate cells with serum and this compound CellPrep->Assay2 Measure2 Measure degree of hemolysis Assay2->Measure2 Data2 Calculate IC₅₀ for hemolysis prevention Measure2->Data2 Data Analysis

How to Proceed with Your Comparison Guide

Given that this compound's development has been discontinued, a traditional comparative guide with other marketed drugs might be of limited utility. Here are some alternative angles that could be highly valuable for your target audience of researchers and drug development professionals:

  • Focus on the Mechanism: Create a detailed guide comparing the pharmacological and kinetic profiles of various factor D inhibitors (including this compound, vemircopan, etc.), even those in development. This provides insight into the structure-activity relationship of this drug class.
  • Analyze the Landscape: Develop a guide that contrasts the different therapeutic strategies for AP diseases, placing oral factor D inhibitors like this compound alongside inhibitors of other targets (e.g., factor B, C5, C3) and analyzing the potential pros and cons of each approach [5] [6].
  • Investigate the "Why": A guide exploring the possible scientific and commercial reasons behind the discontinuation of promising drug candidates can offer critical lessons for the industry.

References

Pelecopan clinical trial results vs research data

Author: Smolecule Technical Support Team. Date: February 2026

Pelecopan at a Glance

The table below summarizes the key information on this compound's status and profile.

Aspect Details
Other Names BCX-9930 [1]
Originator Company BioCryst Pharmaceuticals [1]
Latest Development Status Discontinued (as of January 2025) [1]
Discontinued Indications IgA nephropathy, Membranoproliferative glomerulonephritis, Nephrosis, Paroxysmal nocturnal haemoglobinuria (PNH) [1]
Mechanism of Action Selective, orally active inhibitor of complement factor D [2] [3]

Research and Preclinical Data

Although clinical trial results are not available, quantitative data from preclinical research illustrates the drug's potential.

Summary of Preclinical Bioactivity

This compound demonstrated potent and selective inhibition of the complement system's alternative pathway in non-clinical settings [2] [3] [4].

Assay Description IC50 (Half-maximal inhibitory concentration)
Inhibition of purified human factor D [2] [3] [4] 14.3 nM
Inhibition of factor D's activity against C3b-bound factor B [2] 28.1 nM
Inhibition of alternative pathway-mediated hemolysis of rabbit erythrocytes [2] [4] 29.5 nM
Suppression of C3 fragment deposition on PNH erythrocytes [2] 39.3 nM
Inhibition of human serine proteases (e.g., thrombin, activated protein C) [3] >28 µM
Detailed Experimental Protocols

The key experiments that generated the data above were conducted as follows:

  • In Vitro Enzymatic Assay [2]: The inhibitory activity of this compound against purified human complement factor D was measured. The assay determined the concentration required to reduce the enzyme's proteolytic activity by 50% (IC50).
  • In Vitro Hemolysis Assay [2]: Rabbit red blood cells were exposed to the human complement system in serum. This compound was added to measure its potency in preventing complement-mediated cell lysis, a key process in diseases like PNH.
  • Ex Vivo Assay in Primates [3]: Rhesus monkeys were administered this compound orally (100 and 200 mg, twice daily). Blood samples were then taken, and the serum was tested to confirm that the drug successfully suppressed alternative pathway activity in a living organism.

This compound's Role in the Complement System and Drug Landscape

This compound was designed to target a specific part of the innate immune system known as the complement system. The following diagram illustrates its mechanism of action within the alternative pathway.

f C3 C3 C3b C3b C3->C3b Spontaneous hydrolysis C3Convertase C3 Convertase (C3bBb) C3b->C3Convertase Binds Factor B FactorB FactorB FactorB->C3Convertase FactorD FactorD FactorD->C3Convertase Activates C3Convertase->C3b Amplification Loop PNH Cell Lysis (e.g., in PNH) C3Convertase->PNH Triggers Terminal Pathway This compound This compound This compound->FactorD Inhibits

This compound was part of a broader wave of research into complement-targeted therapies. A 2023 scientific review listed it alongside other investigational drugs (iptacopan, vemircopan, ravulizumab, etc.) being evaluated for IgA nephropathy (IgAN), highlighting the scientific community's interest in this approach [5]. The alternative pathway is a major driver of kidney damage in IgAN, and inhibiting it was seen as a promising strategy [5].

Interpretation for Researchers

The available data suggests that this compound was a potent and specific factor D inhibitor in preclinical research, but its clinical development was halted. For researchers, this underscores that strong preclinical data does not always predict clinical success. The reasons for discontinuation are not detailed in the search results but are common in drug development, including lack of efficacy, safety concerns, or strategic portfolio decisions.

For your work, this means:

  • This compound's data is useful for understanding the pharmacology of factor D inhibition.
  • Clinical context is provided by other complement inhibitors that have progressed further, such as iptacopan (a factor B inhibitor) or C5 inhibitors like eculizumab/ravulizumab [5].

References

Pelecopan competitive analysis complement inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Pelecopan at a Glance

The table below summarizes the fundamental information for this compound gathered from the search results.

Property Description
Drug Type Small molecule drug [1]
Synonyms BCX 9930, BCX-9930 [1]
Target & Action Complement Factor D (CFD) inhibitor [2] [3] [4]
Mechanism Potent, selective, and orally active inhibitor of the alternative complement pathway (AP) [2] [5] [6].
Highest Phase Discontinued (Was in Phase 2 for several indications) [4] [1].
Originator BioCryst Pharmaceuticals [4]

Pharmacological Profile & Experimental Data

The following table consolidates the quantitative experimental data for this compound from various sources. The data consistently shows its high potency and selectivity.

Parameter Experimental Value Assay Description / Context
IC₅₀ (Human Factor D) 14.3 nM [3] [5] [6] Inhibition of proteolytic activity of purified human factor D [3] [6].
IC₅₀ (C3b-Bound Factor B) 28.1 nM [3] [5] Inhibition of factor D's activity against factor B bound to C3b [3].
IC₅₀ (AP-Mediated Hemolysis) 29.5 nM [3] [5] [6] Prevention of alternative pathway (AP)-mediated hemolysis of rabbit erythrocytes [3] [6].
IC₅₀ (C3 Fragment Deposition) 39.3 nM [5] Suppression of C3 fragment accumulation on Paroxysmal Nocturnal Hemoglobinuria (PNH) erythrocytes [5].
Selectivity IC₅₀ >28 μM against various other serine proteases (e.g., thrombin, trypsin) [5]. Demonstrates high selectivity for factor D over other related enzymes [5].
In Vivo Efficacy Completely suppresses AP activity in serum [5] [6]. Administered orally (100 and 200 mg, twice daily) in rhesus monkeys [5] [6].

Mechanism of Action and Experimental Workflow

To help visualize the drug's target and the experimental logic behind the data, I have created the following diagrams using Graphviz.

The diagram below illustrates the role of Factor D in the Alternative Pathway (AP) of the complement system and how this compound exerts its inhibitory effect.

Mechanism_of_Action Complement Alternative Pathway and this compound Inhibition C3 C3 C3b C3b C3->C3b Spontaneous hydrolysis C3Convertase C3 Convertase (C3bBb) C3b->C3Convertase Binds FactorB Factor B FactorB->C3Convertase Binds FactorD Factor D FactorD->C3Convertase Activates by cleaving Factor B This compound This compound This compound->FactorD Inhibits C3Convertase->C3b Amplification Loop Hemolysis Hemolysis & C3 Fragment Deposition on PNH RBCs C3Convertase->Hemolysis Leads to

The following diagram outlines a generalized workflow for key in vitro experiments used to generate the IC₅₀ data in the table above.

Experimental_Workflow Key In Vitro Assays for this compound Start Assay Start PurifiedEnzyme Purified Human Factor D Assay Start->PurifiedEnzyme IC₅₀ = 14.3 nM ProteolyticActivity C3b-Bound Factor B Proteolysis Assay Start->ProteolyticActivity IC₅₀ = 28.1 nM HemolysisAssay Rabbit Erythrocyte Hemolysis Assay Start->HemolysisAssay IC₅₀ = 29.5 nM C3Deposition C3 Fragment Deposition Assay on PNH RBCs Start->C3Deposition IC₅₀ = 39.3 nM DataAnalysis Data Analysis & IC₅₀ Calculation PurifiedEnzyme->DataAnalysis ProteolyticActivity->DataAnalysis HemolysisAssay->DataAnalysis C3Deposition->DataAnalysis End Result DataAnalysis->End

Experimental Protocol Summary

While the search results do not provide full laboratory manuals, they reference standard protocols. The table below details the methodologies inferred from the data.

Assay Name Detailed Methodology

| Factor D Enzymatic Inhibition | Objective: Measure inhibition of purified human factor D activity. Procedure: this compound is incubated with purified human factor D. The residual proteolytic activity of factor D is measured, typically using a specific chromogenic or fluorogenic substrate. The IC₅₀ is calculated from the concentration-response curve of inhibition [3] [6]. | | Proteolysis of C3b-Bound Factor B | Objective: Assess inhibition in a more complex, physiologically relevant system. Procedure: Factor B is bound to C3b to form a complex. This compound and factor D are added. The cleavage of factor B by factor D is measured, often by Western blot or ELISA, to determine the level of inhibition [3]. | | AP-Mediated Hemolysis | Objective: Evaluate functional inhibition of complement-mediated red blood cell lysis. Procedure: Rabbit erythrocytes (which are highly susceptible to human AP) are incubated with normal human serum as a complement source and varying concentrations of this compound. Hemolysis is quantified by measuring released hemoglobin spectrophotometrically. The IC₅₀ represents the concentration that provides 50% protection from lysis [3] [5]. | | C3 Fragment Deposition | Objective: Quantify inhibition of C3 fragment opsonization on PNH RBCs. Procedure: PNH erythrocytes are incubated with human serum and this compound. The accumulation of C3 fragments (e.g., C3b, iC3b) on the cell surface is detected using fluorescence-labeled antibodies and flow cytometry. The IC₅₀ is the concentration that reduces deposition by 50% [5]. |

Insights and Information Limitations

It is important to note that This compound's clinical development has been discontinued after Phase 2 trials for conditions like Paroxysmal Nocturnal Hemoglobinuria (PNH), C3 Glomerulopathy, and IgA Nephropathy [4] [1]. The search results do not specify the reasons for discontinuation, which is a critical piece of information for a complete competitive analysis.

The search yielded vendor pages from chemical suppliers like DC Chemicals and TargetMol [2] [6], which offer the compound for research use. However, I was unable to find any direct comparative studies with other complement inhibitors (e.g., against factors C5, B, D, or the C5 convertase).

To conduct a thorough competitive analysis, I suggest you:

  • Consult specialized databases like clinicaltrials.gov, Springer AdisInsight [4], or Cortellis for more detailed competitor landscapes and trial discontinuation records.
  • Search for scientific reviews in academic journals on "complement inhibitor therapies," which often contain comparative tables and analyses.
  • Examine patent filings for information on other factor D inhibitors in development.

References

Pelecopan potency comparison other serine protease inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Pelecopan (BCX9930) Profile and Experimental Data

The following table summarizes the key experimental data for this compound, a selective, orally active inhibitor of complement factor D. [1] [2]

Parameter Details & Quantitative Data
Drug Type Small molecule drug [3]
Target & Action Complement factor D (CFD) inhibitor [3]
Key Indications Paroxysmal Nocturnal Hemoglobinuria (PNH), C3 Glomerulopathy, IgA Nephropathy (under investigation) [4] [1] [3]

| Potency (IC₅₀) | • 14.3 nM (against purified human factor D) [1] [2]28.1 nM (against factor D's proteolytic activity on C3b-bound factor B) [1]29.5 nM (inhibition of AP-mediated hemolysis of rabbit erythrocytes) [1] [2] | | Selectivity | No significant inhibition (>28 µM IC₅₀) of thrombin, activated protein C, tissue plasminogen activator, trypsin, activated factor X, or activated factor XII. [2] | | In Vivo Activity | Orally administered this compound (100 and 200 mg, twice daily) completely suppressed alternative pathway (AP) activity in serum of rhesus monkeys. [2] |

Experimental Protocols for Key Assays

The experimental data for this compound were generated using standard biochemical and cellular assays. [1]

  • Inhibition of Purified Human Factor D:

    • Objective: To measure the direct inhibitory activity of this compound against the serine protease factor D.
    • Method: The IC₅₀ (half-maximal inhibitory concentration) of 14.3 nM was determined by measuring this compound's inhibition of the proteolytic activity of purified human factor D. [1]
  • Inhibition of Complement Alternative Pathway (AP) Hemolysis:

    • Objective: To assess the functional inhibitory effect of this compound in a cell-based model of complement-mediated destruction.
    • Method: The IC₅₀ of 29.5 nM was determined by measuring the inhibition of AP-mediated hemolysis of rabbit erythrocytes. This assay mimics the intravascular hemolysis seen in diseases like PNH. [1]
  • Selectivity Profiling:

    • Objective: To confirm that this compound's activity is specific to factor D and does not affect other structurally related serine proteases.
    • Method: The compound was tested against a panel of human serine proteases (e.g., thrombin, trypsin, activated protein C) at high concentrations. The high IC₅₀ values (>28 µM) confirmed its high selectivity for factor D. [2]

Mechanism of Action and Signaling Pathway

This compound works by specifically inhibiting complement factor D, a key serine protease in the alternative pathway of the complement system. The diagram below illustrates this mechanism and its therapeutic effect in Paroxysmal Nocturnal Hemoglobinuria (PNH). [4] [1] [2]

G PNH_RBC PNH Red Blood Cell (Deficient in Complement Regulators) AP_Activation Spontaneous Alternative Pathway (AP) Activation PNH_RBC->AP_Activation Factor_D Factor D AP_Activation->Factor_D C3_Convertase C3 Convertase (C3bBb) Formation & Amplification Factor_D->C3_Convertase Hemolysis Membrane Attack Complex (MAC) Formation → Intravascular Hemolysis C3_Convertase->Hemolysis Amplification Loop This compound This compound (BCX9930) Oral Factor D Inhibitor Inhibition Inhibits Factor D Activity This compound->Inhibition Inhibition->Factor_D Therapeutic_Effect Prevents Hemolysis Therapeutic Effect in PNH Inhibition->Therapeutic_Effect

Context on Serine Protease Inhibitors

To aid your further research, here is a broader context on this class of compounds.

  • The Serpin Superfamily: Many endogenous serine protease inhibitors belong to the "serpin" superfamily (e.g., Protease Nexin-1, α1-antitrypsin). They regulate critical processes like inflammation, coagulation, and synaptic plasticity, often through an irreversible "suicide substrate" mechanism. [5] [6] [7]
  • Other Therapeutic Serine Protease Inhibitors: Several synthetic inhibitors have been developed as drugs. For example, first-generation HCV NS3/4A protease inhibitors (e.g., boceprevir, telaprevir) are also serine protease inhibitors, though their clinical use has been largely superseded by newer agents. [5]

References

Pelecopan therapeutic index vs similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

About Pelecopan (BCX-9930)

This compound was an oral inhibitor of complement factor D (CFD), a serine protease critical for the activation of the alternative complement pathway [1] [2]. Its development was aimed at treating various alternative pathway-mediated diseases.

The table below summarizes its key profile:

Attribute Details
Drug Type Small molecule [1]
Mechanism of Action Complement factor D (CFD) inhibitor [1] [3] [2]
Highest Phase Discontinued (Phase 2) [1] [3]
Indications Studied C3 glomerulopathy, IgA nephropathy, Paroxysmal Nocturnal Hemoglobinuria (PNH) [1] [3]
Originator Organization BioCryst Pharmaceuticals [3]

Key Data from Preclinical Studies

Although the therapeutic index is not reported, specific quantitative data on its potency from preclinical studies are available, which are fundamental for any therapeutic index assessment [2].

Assay Description Experimental Readout
Inhibitory activity against pure human factor D [2] IC₅₀: 14.3 nM
Inhibition of proteolytic activity against C3b-bound factor B [2] IC₅₀: 28.1 nM
Prevention of hemolysis of Paroxysmal Nocturnal Hemoglobinuria (PNH) cells (in vitro rabbit erythrocyte assay) [2] IC₅₀: 29.5 nM

Mechanism of Action and Experimental Insight

The following diagram illustrates the mechanism of this compound and a core concept for its experimental assessment, which forms the basis for generating the efficacy data needed to calculate a therapeutic index.

G AP_Initiation Alternative Pathway (AP) Initiation (Spontaneous C3 hydrolysis to C3b) FB_Binding Factor B (FB) binds to C3b AP_Initiation->FB_Binding FD_Cleavage Factor D (FD) cleaves Factor B FB_Binding->FD_Cleavage AP_Convertase Forms C3 Convertase (C3bBb) Amplifies Complement Cascade FD_Cleavage->AP_Convertase Inhibition Inhibition of AP Activation Hemolysis_Damage Leads to Hemolysis & Tissue Damage (e.g., in PNH) AP_Convertase->Hemolysis_Damage This compound This compound (BCX-9930) This compound->FD_Cleavage Blocks

The experimental workflow to determine the IC₅₀ values (like the 14.3 nM for pure factor D) typically involves incubating the enzyme with the drug and a substrate, then measuring the rate of reaction. For functional assays (like the 29.5 nM for hemolysis), PNH or normal red blood cells are exposed to complement-activating serum in the presence of the drug, and hemolysis is measured.

References

Pelecopan research findings replication studies

Author: Smolecule Technical Support Team. Date: February 2026

Pelecopan (BCX 9930) Preclinical Profile

The table below summarizes the available preclinical data for this compound. Please note that this data is from early-stage research and its connection to human therapeutic outcomes is unknown due to the discontinuation of development [1].

Aspect Description
Drug Name This compound (BCX 9930) [2] [1]
Classification Small molecule, oral complement factor D (CFD) inhibitor [2] [1]
Latest Status Discontinued (for all listed indications including PNH) as of early 2025 [2]
Mechanism of Action Selective & orally bioactive inhibitor of complement factor D, a key serine protease in the Alternative Pathway (AP) of the complement system [1].

| Key In Vitro Findings | • Inhibits proteolytic activity of human factor D (IC₅₀ = 14.3 nM) [1] • Inhibits hemolysis of PNH cells in vitro (IC₅₀ in rabbit erythrocytes = 29.5 nM) [1] |

The Critical Role of Replication in Drug Development

While direct data on this compound is limited, the replication of research findings is a cornerstone of reliable science and is especially critical in drug development [3] [4] [5].

  • Replicability vs. Reproducibility: In a scientific context, replicability generally means obtaining consistent results when the same experiment is repeated under identical conditions. Reproducibility often refers to obtaining consistent results using different data or methodological approaches [5]. Both are essential for validating a drug's mechanism and therapeutic promise.
  • Challenges in Replication: Failures to replicate can occur for many reasons, including statistical flukes from small sample sizes, subtle differences in experimental conditions, or because the original findings were only true in a very specific context [4]. In pharmaceutical research, a failure to replicate key findings often halts a drug's development.

The following diagram illustrates a generalized drug development workflow with key replication checkpoints, which helps explain the context in which a drug like this compound would be evaluated.

DrugDevelopment Drug Development with Replication Checkpoints TargetID Target Identification Preclinical Preclinical Research TargetID->Preclinical ReplicateInVitro Replicate In-Vitro Findings Preclinical->ReplicateInVitro  Key finding ClinicalTrialPh1 Clinical Trial Phase I ConfirmSafety Confirm Safety in Humans ClinicalTrialPh1->ConfirmSafety  Safety data ClinicalTrialPh2 Clinical Trial Phase II ConfirmEfficacy Confirm Efficacy in Larger Population ClinicalTrialPh2->ConfirmEfficacy  Efficacy signal ClinicalTrialPh3 Clinical Trial Phase III VerifyResults Verify Results in Multi-Center Trials ClinicalTrialPh3->VerifyResults  Pivotal data RegulatoryReview Regulatory Review PostMarket Post-Market Surveillance RegulatoryReview->PostMarket ReplicateInVitro->ReplicateInVitro  Fail ReplicateAnimal Replicate In-Vivo/Animal Model ReplicateInVitro->ReplicateAnimal  Success ReplicateAnimal->ClinicalTrialPh1  Success ReplicateAnimal->ReplicateAnimal  Fail ConfirmSafety->ClinicalTrialPh2  Success ConfirmSafety->ConfirmSafety  Fail ConfirmEfficacy->ClinicalTrialPh3  Success ConfirmEfficacy->ConfirmEfficacy  Fail VerifyResults->RegulatoryReview  Success VerifyResults->VerifyResults  Fail

References

×

XLogP3

0.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

406.13288525 Da

Monoisotopic Mass

406.13288525 Da

Heavy Atom Count

30

UNII

JD988C0G6J

Dates

Last modified: 08-10-2024

Explore Compound Types